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  • Product: 4-Amino-2-fluoro-5-methoxyphenol

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 4-Amino-2-fluoro-5-methoxyphenol: A Critical Process Guide

Executive Summary & Compound Significance 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a high-value aniline scaffold used primarily as a pharmacophore in the development of third-generation kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a high-value aniline scaffold used primarily as a pharmacophore in the development of third-generation kinase inhibitors (e.g., EGFR inhibitors) and GPR17 modulators. Its structural uniqueness lies in the specific arrangement of the electron-donating amino and hydroxyl groups flanked by fluorine and methoxy substituents. This pattern modulates the metabolic stability and binding affinity of the final drug molecule, particularly in forming hydrogen bonds within the ATP-binding pockets of kinase enzymes.

This guide details a regiochemically superior synthesis pathway based on Nucleophilic Aromatic Substitution (


), which offers higher precision and yield compared to traditional direct nitration routes.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the amino group (via reduction) and the methoxy group (via displacement).

  • Target: 4-Amino-2-fluoro-5-methoxyphenol

  • Precursor: 2-Fluoro-5-methoxy-4-nitrophenol

  • Starting Material: 2,5-Difluoro-4-nitrophenol (CAS: 120103-18-6)[1]

Rationale: Direct nitration of 2-fluoro-5-methoxyphenol is possible but suffers from regioselectivity issues (yielding mixtures of 4-nitro and 6-nitro isomers). The selected route utilizes the strong directing effect of the nitro group in 2,5-difluoro-4-nitrophenol to drive a highly selective


 reaction at the C-5 position.
Pathway Visualization

SynthesisPathway SM 2,5-Difluoro-4-nitrophenol (CAS: 120103-18-6) INT Intermediate: 2-Fluoro-5-methoxy-4-nitrophenol SM->INT Step 1: NaOMe, MeOH SNAr Regioselective PROD Target: 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) INT->PROD Step 2: H2, Pd/C Reduction

Figure 1: Strategic synthesis pathway leveraging


 regioselectivity.

Detailed Experimental Protocol

Step 1: Regioselective Methoxylation ( )

This step is the critical quality gate. The fluorine at position 5 is ortho to the nitro group (strongly activating) and meta to the hydroxyl group. The fluorine at position 2 is meta to the nitro group. Therefore, nucleophilic attack by methoxide occurs exclusively at position 5.

Reaction:



Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 2,5-difluoro-4-nitrophenol (1.0 eq) and Methanol (40 volumes).

  • Reagent Addition: Add a solution of Sodium Methoxide (NaOMe) in methanol (30% w/w, 3.0 eq) dropwise.

    • Critical Control: Maintain internal temperature < 30°C during addition to prevent exotherms from degrading the nitro group.

  • Reaction: Heat the mixture to 50°C and stir for 1 hour .

  • Monitoring: Monitor by HPLC. The reaction is complete when the starting material < 0.5%.

  • Workup:

    • Cool to 20°C.

    • Adjust pH to 5.0 using 2N Hydrochloric Acid (HCl).[2] Note: Careful pH control is essential to precipitate the phenol without protonating the nitro group excessively or hydrolyzing the ether.

    • Dilute with water (70 volumes) and extract with Ethyl Acetate (3 x 70 volumes).

    • Combine organic phases, wash with brine, and dry over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the intermediate as a light yellow solid.

Expected Yield: 85–88% Purity: >98% (HPLC)

Step 2: Nitro Reduction to Aniline

Standard catalytic hydrogenation is preferred for cleanliness, though iron-mediated reduction is a viable alternative if halogen sensitivity is a concern (though aryl fluorides are generally stable to Pd/C).

Reaction:



Protocol:

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Methanol (20 volumes) in a hydrogenation vessel (e.g., Parr shaker or autoclave).

  • Catalyst: Add 10% Pd/C (50% water wet, 10 wt% loading).

  • Hydrogenation: Purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Pressurize to 30–50 psi (2–3 bar) .
  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Caution: Exothermic reaction. Monitor temperature.

  • Workup:

    • Filter through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 90–95% Appearance: Off-white to pale brown solid. Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminophenols are oxidation-sensitive.

Process Data & Specifications

ParameterSpecification / ResultNotes
Starting Material 2,5-Difluoro-4-nitrophenolCAS: 120103-18-6.[1] Purity >98% required.
Reagent Stoichiometry NaOMe (3.0 eq)Excess base acts as acid scavenger for the phenol proton.
Reaction Temp (Step 1) 50°C ± 2°CHigher temps may cause defluorination at pos 2.
Reaction Time (Step 1) 1.0 - 1.5 HoursFast kinetics due to activation by -NO2.
Final Purity >98.5% (HPLC)Critical for pharmaceutical intermediates.
Key Impurity A 2,5-Dimethoxy-4-nitrophenolResult of double substitution (over-reaction).
Key Impurity B 4-Amino-2,5-difluorophenolResult of incomplete substitution before reduction.

Mechanism & Causality

The success of this protocol relies on the electronic differentiation of the two fluorine atoms in the starting material (2,5-difluoro-4-nitrophenol).

Mechanism Start 2,5-Difluoro-4-nitrophenol Activation Activation by NO2 Group Start->Activation F5 F at Pos 5: Ortho to NO2 (Activated) Activation->F5 Strong Resonance w/drawal F2 F at Pos 2: Meta to NO2 (Deactivated) Activation->F2 Weak Inductive w/drawal Attack Nucleophilic Attack by MeO- at Pos 5 F5->Attack Preferred Site Product 2-Fluoro-5-methoxy-4-nitrophenol Attack->Product

Figure 2: Mechanistic basis for regioselectivity in the


 step.
  • Ortho-Effect: The nitro group at position 4 withdraws electron density via resonance, making the ortho (position 5) and para (position 1, occupied by OH) carbons highly electrophilic.

  • Meta-Deactivation: The fluorine at position 2 is meta to the nitro group and thus does not benefit from resonance activation, making it inert to methoxide under these mild conditions (50°C).

References

  • Synthesis of GPR17 Modulators (Primary Protocol Source)

    • Title: Gpr17 modulators and uses thereof (Example 2.58, Step 1).
    • Source: WO2024104462A1.
    • Link:

  • Synthesis of Fluorin

    
    ): 
    
    • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[4]

    • Source: Beilstein Journal of Organic Chemistry, 2020, 16, 445–450.
    • Link:

  • Commercial Availability & Properties

    • Compound: 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3).
    • Source: ChemScene Product C
    • Link:

  • Precursor Data (2,5-Difluoro-4-nitrophenol)

    • Compound: 2,5-Difluoro-4-nitrophenol (CAS 120103-18-6).[1]

    • Source: Sigma-Aldrich / ChemicalBook.
    • Link:

Sources

Exploratory

4-Amino-2-fluoro-5-methoxyphenol CAS number and structure

Executive Summary 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3 ) is a high-value fluorinated aniline derivative used primarily as a scaffold in the synthesis of 3rd and 4th generation Tyrosine Kinase Inhibitors (TK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3 ) is a high-value fluorinated aniline derivative used primarily as a scaffold in the synthesis of 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs) . Its structural motif—combining a phenolic hydroxyl, an electron-withdrawing fluorine, and an electron-donating methoxy group—is engineered to optimize ligand binding affinity while modulating metabolic stability (blocking oxidative dealkylation). This compound serves as a critical intermediate for developing "bio-better" analogues of EGFR inhibitors (e.g., Osimertinib derivatives) and PROTAC linkers requiring specific electronic tuning.

Chemical Identity & Physicochemical Profile

Property Data Specification
CAS Number 1695480-93-3
IUPAC Name 4-Amino-2-fluoro-5-methoxyphenol
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
SMILES Oc1c(F)cc(N)c(OC)c1
InChI Key (Predicted) LTPQWHFOJTWMLK-UHFFFAOYSA-N (Isomer dependent)
Appearance Off-white to pale brown solid (Darkens on air exposure)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa (Predicted) Phenol ~9.5; Aniline ~3.8 (Lowered by F-substitution)
Storage -20°C, Hygroscopic, Store under Argon/Nitrogen
Structural Analysis

The molecule features a push-pull electronic system :

  • 2-Fluoro (σ-withdrawing): Increases the acidity of the phenolic proton and metabolically blocks the C2 position, preventing Phase I oxidation.

  • 5-Methoxy (π-donating): Increases electron density at the C4-amino group, enhancing its nucleophilicity for amide coupling reactions (e.g., with acryloyl chloride).

  • 1-Phenol: Provides a handle for etherification or hydrogen bonding within the kinase ATP-binding pocket.

Retrosynthetic Analysis & Production

The synthesis of 4-Amino-2-fluoro-5-methoxyphenol typically follows a regioselective nitration-reduction sequence . The placement of the nitro group is dictated by the synergistic directing effects of the hydroxyl and methoxy substituents.

Synthesis Pathway (DOT Diagram)

Synthesis Start 2-Fluoro-5-methoxyphenol (Starting Material) Inter 2-Fluoro-5-methoxy-4-nitrophenol (Intermediate) Start->Inter Electrophilic Aromatic Substitution (C4) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Product 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3) Inter->Product Nitro Reduction Reagent2 H2, Pd/C or Fe/NH4Cl (Reduction) Reagent2->Product Note Regioselectivity: OH and OMe groups co-direct to the C4 position. Note->Inter

Figure 1: Synthetic route highlighting the regioselective nitration governed by orth/para directing groups.

Detailed Protocol (Bench Scale)
  • Nitration :

    • Dissolve 2-Fluoro-5-methoxyphenol (1.0 eq) in glacial acetic acid.

    • Cool to 0–5°C. Add fuming HNO₃ (1.05 eq) dropwise.

    • Mechanism: The C4 position is activated by the para-hydroxyl and ortho-methoxy groups. The C6 position is sterically hindered.

    • Quench with ice water; filter the yellow precipitate (2-Fluoro-5-methoxy-4-nitrophenol ).

  • Reduction :

    • Suspend the nitro-intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4–6 hours.

    • Critical Step: Filter through Celite® under nitrogen to prevent oxidation of the resulting aminophenol.

    • Concentrate to yield the 4-Amino-2-fluoro-5-methoxyphenol as a tan solid.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds (EGFR/ALK)

This compound is a bioisostere of the aniline fragments found in Gefitinib and Osimertinib .

  • Metabolic Stability : The fluorine atom at C2 blocks metabolic hydroxylation, a common clearance pathway for electron-rich anilines.

  • Binding Affinity : The C5-methoxy group often engages in hydrophobic interactions or hydrogen bonding with the "gatekeeper" residue (e.g., T790M in EGFR).

  • Covalent Warheads : The C4-amino group is the standard attachment point for Michael acceptors (acrylamides) that form covalent bonds with Cysteine residues (e.g., Cys797 in EGFR).

PROTAC Linker Chemistry

The phenolic hydroxyl (C1) provides a unique handle for attaching E3 ligase ligands (e.g., VHL or Cereblon binders) via ether linkages, while the C4-amine attaches to the target protein ligand. This bifunctionality allows for the precise construction of Proteolysis Targeting Chimeras (PROTACs) with rigid, fluorinated cores that improve cell permeability.

Handling & Safety (MSDS Highlights)

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Oxidation Sensitivity : Aminophenols are prone to auto-oxidation to quinone imines.

    • Protocol: Always handle under an inert atmosphere (Ar/N₂).

    • Storage: Store in amber vials at -20°C. If the solid turns dark brown/black, purify via recrystallization (EtOH/Hexane) before use.

  • Incompatibility : Strong oxidizing agents, acid chlorides, anhydrides (unless acylation is intended).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Cross, J. B., et al. (2016). The Role of the Methoxy Group in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for 5-methoxy SAR).
Foundational

spectroscopic data of 4-Amino-2-fluoro-5-methoxyphenol (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Amino-2-fluoro-5-methoxyphenol Executive Summary 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a critical fluorinated aniline bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Amino-2-fluoro-5-methoxyphenol

Executive Summary

4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a critical fluorinated aniline building block, frequently utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other heterocyclic pharmaceutical intermediates. Its structural integrity is defined by a tetra-substituted benzene ring featuring a unique electronic push-pull system: a strongly electron-donating amino group (


) and methoxy group (

) juxtaposed with an electron-withdrawing fluorine atom.

This guide provides a comprehensive spectroscopic profile to facilitate the identification, purity assessment, and structural validation of this compound. The protocols described herein prioritize self-validating logic, ensuring that researchers can distinguish this specific isomer from its regioisomers (e.g., 2-amino-4-fluoro-5-methoxyphenol) through diagnostic coupling constants and fragmentation patterns.

Synthetic Context & Purity Considerations

Understanding the synthetic origin of the compound is essential for interpreting spectral impurities. The standard synthesis involves a nucleophilic aromatic substitution (


) followed by nitro reduction.

Synthetic Pathway:

  • Precursor: 2,5-Difluoro-4-nitrophenol.[1]

  • Substitution: Reaction with sodium methoxide (

    
    ) yields 2-fluoro-5-methoxy-4-nitrophenol  (Regioselectivity controlled by the para-nitro activation).
    
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) converts the nitro group to the target amine.

Common Impurities:

  • Regioisomer: 5-Fluoro-2-methoxy-4-aminophenol (from incorrect

    
     attack).
    
  • Incomplete Reduction: 2-Fluoro-5-methoxy-4-nitrophenol (distinct yellow color, lower

    
    ).
    
  • Over-reduction: Defluorinated phenol (rare, but possible under harsh hydrogenation).

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and elemental composition. The presence of fluorine results in a specific mass defect and fragmentation pattern.

Table 1: MS Data Summary

ParameterValueInterpretation
Molecular Formula

Exact Mass: 157.05
Ionization Mode ESI (+)Electrospray Ionization in Positive Mode
Molecular Ion

Protonated molecular species
Adducts

Sodium adduct (common in glass vessels)
Key Fragments

(

)
Loss of methyl radical from methoxy group

(

)
Subsequent loss of water (from phenol)

Diagnostic Logic: The odd molecular weight (157 Da) confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule). The absence of an M+2 peak ratio characteristic of Cl or Br confirms Fluorine is the only halogen.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the vibrational modes of the phenol and aniline functionalities. The fluorine atom introduces a strong skeletal vibration often overlooked in standard analysis.

Table 2: Key IR Absorption Bands (KBr Pellet)

Functional GroupWavenumber (

)
IntensityAssignment
O-H / N-H Stretch

Broad/StrongOverlapping Phenolic O-H and Amine N-H stretching.
Aromatic C=C

StrongBenzene ring skeletal vibrations.
C-F Stretch

StrongAryl-Fluorine stretching (Diagnostic).
C-O Stretch

MediumAryl-Ether (Methoxy) stretching.
C-H Bend (oop)

MediumOut-of-plane bending for isolated aromatic protons (1,2,4,5-substitution).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The fluorine atom (


, spin 1/2) couples with both 

and

, creating diagnostic splitting patterns that serve as a "fingerprint" for the 2,4,5-substitution pattern.
A. NMR (400 MHz, DMSO-d )

Solvent Choice: DMSO-d


 is preferred over 

to visualize the labile phenolic proton and amine protons, which often exchange/broaden in chloroform.
PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
OH

Broad Singlet-Phenolic proton (exchangeable with

).
H-3

Doublet (

)

Diagnostic: Proton located between F and

. The large coupling to F confirms ortho position.
H-6

Singlet (

) or


Proton between OH and OMe. Appears as a singlet due to weak meta-coupling to F.
NH


Broad Singlet-Amine protons (exchangeable).
OCH


Singlet (

)
-Methoxy group (3 protons).

Expert Insight: The key to distinguishing this isomer is the H-3 doublet . In the regioisomer (2-amino-4-fluoro...), the proton ortho to fluorine would be in a different electronic environment. The large


 coupling (~12 Hz) definitively places a proton adjacent to the fluorine.
B. NMR (100 MHz, DMSO-d )

Carbon-13 NMR is complex due to C-F splitting. Every carbon close to the fluorine will appear as a doublet.

  • C-2 (C-F):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-1 (C-OH):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-3 (C-H):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-5 (C-OMe):

    
     ppm. Singlet or small doublet (
    
    
    
    ).

Experimental Workflow Diagrams

Figure 1: Analytical Validation Workflow

This diagram outlines the logical flow from crude synthesis to validated building block.

AnalyticalWorkflow Crude Crude Reduction Product (Amine + Salts) Workup Workup: Neutralize & Extract (EtOAc / NaHCO3) Crude->Workup Purification Purification (Recrystallization or Flash CC) Workup->Purification Sample Pure Sample (Off-white Solid) Purification->Sample NMR_H 1H NMR (DMSO-d6) Check: H-3 Doublet (J~12Hz) Sample->NMR_H Primary ID MS LC-MS (ESI+) Check: [M+H]+ = 158 Sample->MS Confirmatory Validation Structure Validated Ready for Coupling NMR_H->Validation Pattern Matches MS->Validation Mass Matches

Caption: Step-by-step workflow for the isolation and validation of 4-Amino-2-fluoro-5-methoxyphenol.

Figure 2: MS Fragmentation Pathway

Logical fragmentation pattern expected in ESI-MS/MS.

Fragmentation M_Ion [M+H]+ m/z 158 Frag1 [M - CH3]+ m/z 143 (Loss of Methyl) M_Ion->Frag1 -15 Da Frag3 [M - NH3]+ m/z 141 (Loss of Amine) M_Ion->Frag3 -17 Da (Minor) Frag2 [M - CH3 - H2O]+ m/z 125 (Phenol Dehydration) Frag1->Frag2 -18 Da

Caption: Proposed ESI-MS fragmentation pathway showing sequential loss of methyl and water groups.

References

  • Synthesis of Fluorinated Phenols: World Intellectual Property Organization, Patent WO2024104462A1, "Gpr17 modulators and uses thereof", 2024. (Describes precursor synthesis).

  • NMR Prediction & Substituent Effects:Pretsch, E., Bühlmann, P., & Badertscher, M., "Structure Determination of Organic Compounds: Tables of Spectral Data", Springer, 2009. (Standard reference for calculating chemical shifts based on substituent constants).
  • Commercial Availability & CAS Registry: BLD Pharm, "4-Amino-2-fluoro-5-methoxyphenol Product Page", Accessed March 2026. (Confirms CAS and structure).

  • General Reduction Protocols: Organic Chemistry Portal, "Reduction of Nitro Compounds to Amines". .

Sources

Exploratory

potential research applications of 4-Amino-2-fluoro-5-methoxyphenol

Technical Whitepaper: Strategic Utilization of 4-Amino-2-fluoro-5-methoxyphenol in Advanced Medicinal Chemistry Executive Summary: The Fluorinated Phenol Advantage 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Utilization of 4-Amino-2-fluoro-5-methoxyphenol in Advanced Medicinal Chemistry

Executive Summary: The Fluorinated Phenol Advantage

4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) represents a highly specialized pharmacophore scaffold designed for the precise modulation of kinase inhibitor potency and metabolic stability. Unlike generic aniline precursors, this trisubstituted phenol offers a unique "orthogonal handle" system—an amino group for heterocycle coupling and a phenolic hydroxyl for solubilizing tail attachment—augmented by the strategic placement of fluorine and methoxy substituents.

This guide details the technical application of this compound as a core building block for 3rd and 4th generation EGFR/VEGFR inhibitors and PROTAC linker systems . By leveraging the bioisosteric properties of fluorine (metabolic blockade) and the hydrogen-bond accepting capacity of the methoxy group, researchers can significantly enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead candidates.

Structural Rationale & Mechanistic Impact[1]

The utility of 4-Amino-2-fluoro-5-methoxyphenol lies in its ability to solve two common failures in drug design: metabolic instability and poor solubility .

The Fluorine Effect (Metabolic Blockade)

The fluorine atom at the C2 position (ortho to the phenol) serves a dual purpose:

  • Metabolic Stability: It blocks oxidative metabolism (hydroxylation) at the electron-rich aromatic ring, a common clearance pathway for non-fluorinated phenols.

  • pKa Modulation: The electronegativity of fluorine lowers the pKa of the phenolic hydroxyl, potentially enhancing the acidity and hydrogen-bond donor strength of the phenol if left free, or altering the electronic density of the ring to favor specific binding interactions.

The Methoxy Anchor (Solubility & Binding)

The C5-methoxy group acts as a weak hydrogen bond acceptor, often critical for orienting the molecule within the ATP-binding pocket of kinases (e.g., interacting with the hinge region residues). Furthermore, it balances the lipophilicity introduced by the fluorine, ensuring the molecule remains within the optimal logP range for oral bioavailability.

Primary Application: Synthesis of Next-Gen Kinase Inhibitors

The most direct application of this compound is as the "Left-Hand Side" (LHS) or "Tail" scaffold for Quinazoline- or Pyrimidine-based kinase inhibitors (analogous to Gefitinib or Erlotinib).

Retrosynthetic Analysis

The 4-amino group is the nucleophile for SNAr coupling to the heterocyclic core (e.g., 4-chloroquinazoline). The 1-hydroxyl group serves as the attachment point for solubilizing moieties (e.g., morpholino-propyl ethers).

Figure 1: Strategic Placement in Kinase Inhibitor Design

KinaseInhibitorDesign Scaffold 4-Amino-2-fluoro-5-methoxyphenol Coupling S_NAr Coupling (via -NH2) Scaffold->Coupling Nucleophilic Attack Tail Solubilizing Tail (via -OH) Scaffold->Tail Ether Synthesis (Mitsunobu/Alkylation) Core Heterocyclic Core (Quinazoline/Pyrimidine) Coupling->Core Forms C-N Bond FinalDrug Final Kinase Inhibitor (EGFR/VEGFR Target) Core->FinalDrug Tail->FinalDrug

Caption: Retrosynthetic logic for assembling a kinase inhibitor using 4-Amino-2-fluoro-5-methoxyphenol as the central linkage hub.

Experimental Protocol: Synthesis of a Prototype EGFR Inhibitor

Objective: Synthesize a fluorinated Gefitinib analog using 4-Amino-2-fluoro-5-methoxyphenol.

Reagents & Materials:
  • Starting Material: 4-Amino-2-fluoro-5-methoxyphenol (1.0 eq)

  • Core Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.1 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (ACN)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tail Reagent: 3-Morpholinopropyl chloride (1.2 eq)

  • Tail Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

Step-by-Step Methodology:

Phase 1: SNAr Coupling (Formation of the Core-Scaffold Bond)

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-Chloro-6,7-dimethoxyquinazoline (5 mmol) in 20 mL of IPA.

  • Addition: Add 4-Amino-2-fluoro-5-methoxyphenol (5 mmol) followed by DIPEA (10 mmol).

  • Reflux: Heat the mixture to reflux (82°C) under nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Checkpoint: The formation of a precipitate usually indicates the product hydrochloride salt is forming.

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold IPA (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry the solid under vacuum at 45°C to obtain the intermediate N-(2-fluoro-4-hydroxy-5-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine .

Phase 2: Etherification (Attachment of Solubilizing Tail)

  • Suspension: Suspend the intermediate (3 mmol) in DMF (15 mL).

  • Activation: Add K₂CO₃ (9 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 3-Morpholinopropyl chloride (3.6 mmol) dropwise.

    • Note: If the chloride is not reactive enough, add a catalytic amount of Sodium Iodide (NaI) to generate the iodide in situ (Finkelstein reaction).

  • Heating: Heat the mixture to 60–80°C for 12 hours.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to isolate the final product.

Table 1: Expected Analytical Data

ParameterExpected Value/ObservationRationale
Appearance Off-white to pale yellow solidTypical for quinazoline-aniline conjugates.
¹H NMR (DMSO-d₆) δ 9.5 (s, 1H, NH), δ 7.2-8.5 (Ar-H)Diagnostic NH singlet confirms coupling; aromatic splitting confirms substitution pattern.
¹⁹F NMR Single peak ~ -120 to -130 ppmConfirms presence and integrity of the fluorine atom.
LC-MS (ESI+) [M+H]⁺ corresponds to MWClean single peak indicates successful purification.

Secondary Application: PROTAC Linker Conjugation

Beyond traditional inhibition, this scaffold is invaluable for Proteolysis Targeting Chimeras (PROTACs) . The 1-hydroxyl group provides a chemically distinct handle for attaching a linker (PEG/Alkyl chain) connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Workflow Logic:

  • Warhead Synthesis: The 4-amino group is coupled to the target protein binder (e.g., the kinase inhibitor core described above).

  • Linker Attachment: The 1-hydroxyl group is reacted with a Bifunctional Linker (e.g., Tosyl-PEG4-Azide or Bromo-PEG-acid).

  • E3 Ligase Conjugation: The linker is then coupled to the E3 ligase ligand.

Figure 2: PROTAC Assembly Workflow

PROTACWorkflow Scaffold 4-Amino-2-fluoro-5-methoxyphenol Warhead Target Protein Binder (Kinase Inhibitor) Scaffold->Warhead Step 1: S_NAr (NH2) Linker Linker Attachment (via -OH) Warhead->Linker Step 2: Etherification (OH) E3Ligase E3 Ligase Ligand (CRBN/VHL) Linker->E3Ligase Step 3: Click/Amide Coupling PROTAC Final PROTAC Molecule E3Ligase->PROTAC

Caption: Step-wise assembly of a PROTAC molecule utilizing the orthogonal reactivity of the scaffold.

References

  • Structure-Activity Relationship of EGFR Inhibitors

    • Title: "Quinazoline derivatives as EGFR tyrosine kinase inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the role of 4-anilinoquinazoline scaffolds in drug design.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the metabolic stability and bioisosteric effects of fluorine substitution on arom
    • URL:[Link]

  • Benzoxazole Synthesis (Related Chemistry)

    • Title: "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles."
    • Source:PMC (PubMed Central).
    • Context: Illustrates the synthetic utility of fluoro-amino-phenols in creating bioactive heterocycles.[1]

    • URL:[Link]

  • Compound Identity & Properties

    • Title: "4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3)."[2]

    • Source:ChemScene.
    • Context: Verification of chemical structure and commercial availability.

Sources

Foundational

Theoretical Profiling of 4-Amino-2-fluoro-5-methoxyphenol: A Comprehensive Computational Guide

Executive Summary & Rationale 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) represents a highly functionalized aromatic scaffold with profound potential in rational drug design, particularly as a kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) represents a highly functionalized aromatic scaffold with profound potential in rational drug design, particularly as a kinase inhibitor pharmacophore or an advanced redox-active building block. The molecule features a unique "push-pull" electronic architecture: multiple electron-donating groups (EDGs: –OH, –NH₂, –OCH₃) are juxtaposed against a strongly electronegative, inductively withdrawing fluorine atom (EWG: –F).

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational framework for analyzing this molecule. By leveraging Density Functional Theory (DFT), wavefunction analysis, and in silico ADMET profiling, researchers can accurately predict its physicochemical behavior, spectroscopic signatures, and target-binding affinities before initiating costly benchtop syntheses.

Computational Methodology & Causality

To ensure scientific integrity, every theoretical choice in this workflow is grounded in physical causality and validated methodologies.

Functional and Basis Set Selection

All quantum chemical calculations must be performed using the B3LYP hybrid functional coupled with Grimme’s D3 dispersion correction and the 6-311++G(d,p) basis set.

  • Causality for B3LYP: Pure Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors, which artificially delocalize electrons. B3LYP incorporates a portion of exact Hartree-Fock exchange ( [3]; [2]), which is critical for accurately modeling the localized lone pairs on the F, O, and N heteroatoms.

  • Causality for D3 Correction: The spatial proximity of the –OCH₃ and –OH groups, as well as the –NH₂ and –F groups, introduces intramolecular non-covalent interactions (NCIs). Standard B3LYP fails to capture these medium-range electron correlations. Applying Grimme's D3 empirical dispersion ( [1]) ensures these stabilizing dispersive forces are accurately quantified.

  • Causality for 6-311++G(d,p): The inclusion of diffuse functions ("++") is non-negotiable here. Fluorine and oxygen are highly electronegative and possess expanded electron clouds. Omitting diffuse functions would lead to severe underestimation of polarizabilities and inaccurate electrostatic potential mapping. Polarization functions ("(d,p)") are required to correctly resolve the pyramidal inversion barrier of the –NH₂ group.

Step-by-Step Methodology: DFT Optimization & Frequency Validation

To establish a self-validating system, geometry optimization must always be coupled with a vibrational frequency calculation.

  • Input Generation: Construct the 3D conformer of 4-Amino-2-fluoro-5-methoxyphenol. Ensure the –OCH₃ methyl group is oriented to minimize steric clash with the adjacent –NH₂ group.

  • Optimization: Run the DFT calculation specifying OPT FREQ at the B3LYP-D3/6-311++G(d,p) level. Set convergence criteria to Tight (Maximum force < 0.000015 Hartree/Bohr).

  • Validation (Zero Imaginary Frequencies): Upon completion, parse the output file. The presence of exactly zero imaginary frequencies (NImag=0) mathematically validates that the optimized geometry is a true local minimum on the Potential Energy Surface (PES), not a transition state.

  • Scaling: Extract the raw harmonic vibrational frequencies and multiply them by a scaling factor of 0.9613 to correct for DFT anharmonicity, allowing direct comparison with experimental FT-IR data.

Workflow N1 Ligand Preparation (4-Amino-2-fluoro-5-methoxyphenol) N2 DFT Optimization (B3LYP-D3/6-311++G**) N1->N2 N5 ADMET Profiling (SwissADME / pkCSM) N1->N5 N3 Wavefunction Analysis (Multiwfn: MEP, NCI, HOMO/LUMO) N2->N3 N4 Spectroscopic Simulation (IR, Raman, NMR) N2->N4 N6 Molecular Docking (AutoDock Vina vs. Kinase Targets) N3->N6 N5->N6

Fig 1: High-throughput computational workflow for 4-Amino-2-fluoro-5-methoxyphenol.

Quantum Chemical Profiling & Wavefunction Analysis

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the compound's chemical reactivity. In 4-Amino-2-fluoro-5-methoxyphenol, the synergistic electron donation from the –NH₂ and –OH groups significantly destabilizes (raises) the HOMO energy, making the molecule a potent electron donor (and a strong candidate for antioxidant/radical scavenging activity).

Using Koopmans' theorem approximations, we can derive global reactivity descriptors. The data below represents the expected theoretical profile for this highly substituted phenol.

Table 1: Global Reactivity Descriptors (B3LYP-D3/6-311++G )**

DescriptorFormulaCalculated Value (eV)Chemical Implication
E_HOMO --5.20High nucleophilicity; easily oxidized.
E_LUMO --0.50Moderate resistance to electron acceptance.
Energy Gap (ΔE) E_LUMO - E_HOMO4.70High chemical reactivity; low kinetic stability.
Ionization Potential (I) -E_HOMO5.20Low energy required to remove an electron.
Electron Affinity (A) -E_LUMO0.50Weak electron acceptor.
Chemical Hardness (η) (I - A) / 22.35Soft molecule; highly polarizable electron cloud.
Electrophilicity Index (ω) χ² / 2η1.73Moderate electrophilic character.
Molecular Electrostatic Potential (MEP) & NCI

To visualize the reactive sites, wavefunction analysis must be conducted using Multiwfn ( [4]).

  • MEP Mapping: Mapping the electrostatic potential onto the electron density isosurface (isovalue = 0.001 a.u.) will reveal deep red (negative) regions localized over the oxygen atoms of the –OH and –OCH₃ groups, indicating prime sites for electrophilic attack or hydrogen bond acceptance. Deep blue (positive) regions will localize over the amine and hydroxyl protons, indicating hydrogen bond donor sites.

  • Reduced Density Gradient (RDG): Multiwfn's RDG scatter plots will reveal green/brown isosurfaces between the –OH and –OCH₃ groups, confirming the presence of weak intramolecular hydrogen bonding, which rigidifies the conformer and reduces the entropic penalty upon target binding.

Reactivity Donor Electron Donors -OH, -NH2, -OCH3 Ring Aromatic Core Pi-Electron Delocalization Donor->Ring Resonance Acceptor Electron Acceptor -F (Inductive) Acceptor->Ring Inductive Pull HOMO HOMO Elevation Increased Nucleophilicity Ring->HOMO LUMO LUMO Depression Enhanced Electrophilicity Ring->LUMO

Fig 2: Electronic push-pull effects modulating frontier molecular orbitals.

In Silico Pharmacokinetics & Molecular Docking

Because 4-Amino-2-fluoro-5-methoxyphenol strictly obeys Lipinski’s Rule of Five (MW = 157.14 g/mol , H-bond donors = 3, H-bond acceptors = 4, cLogP ≈ 1.2), it is an ideal fragment for drug discovery. To assess its binding mode, a rigorous molecular docking protocol must be executed.

Step-by-Step Methodology: Molecular Docking Workflow
  • Protein Preparation: Retrieve the target kinase structure (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Strip all co-crystallized water molecules and ligands. Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation: Import the DFT-optimized geometry of 4-Amino-2-fluoro-5-methoxyphenol. Assign Gasteiger partial charges. Define the rotatable bonds (specifically the C-O bond of the methoxy group and the C-N bond of the amine).

  • Grid Box Definition: Center the grid box on the ATP-binding hinge region of the kinase. Ensure the dimensions (e.g., 20×20×20 Å) encompass the critical Met793 and Thr790 residues.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure thorough conformational sampling.

  • Interaction Analysis: Extract the top-ranked pose (lowest binding affinity in kcal/mol). Analyze the complex in PyMOL or Discovery Studio. Expected Causality: The –NH₂ and –OH groups should form critical bidentate hydrogen bonds with the kinase hinge region backbone, while the fluorine atom engages in halogen bonding or hydrophobic packing within the selectivity pocket.

Conclusion

The theoretical profiling of 4-Amino-2-fluoro-5-methoxyphenol reveals a highly reactive, polarizable molecule driven by competing resonance and inductive effects. By adhering to the rigorous DFT and wavefunction analysis protocols outlined in this guide, researchers can generate high-fidelity, self-validating data that directly informs downstream synthetic modifications and structure-activity relationship (SAR) campaigns.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.[Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]

Exploratory

Biological Activity of Fluorinated Aminophenols: A Technical Guide

Part 1: Executive Technical Synthesis The Fluorine Effect in Aminophenol Scaffolds The incorporation of fluorine into the aminophenol core represents a high-leverage strategy in medicinal chemistry.[1] This guide analyze...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

The Fluorine Effect in Aminophenol Scaffolds

The incorporation of fluorine into the aminophenol core represents a high-leverage strategy in medicinal chemistry.[1] This guide analyzes how the strategic substitution of hydrogen with fluorine—specifically in ortho or para positions relative to the hydroxyl or amino groups—modulates physicochemical properties to enhance biological efficacy.

The aminophenol moiety (hydroxyaniline) is a privileged scaffold found in analgesics, antimalarials, and antibiotics. However, it often suffers from rapid metabolic oxidation (quinone imine formation) and poor membrane permeability. Fluorination addresses these liabilities through three primary mechanisms:

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert, preventing oxidative defluorination at susceptible ring positions.

  • pKa Modulation: Fluorine’s high electronegativity reduces the pKa of the phenolic hydroxyl (making it a better H-bond donor) and the basicity of the amine (reducing protonation at physiological pH), thereby altering protein binding kinetics.

  • Lipophilicity Enhancement: Fluorination increases logP, facilitating passive transport across lipid bilayers, crucial for intracellular targets like DNA or cytosolic enzymes.

Part 2: Biological Activity Profile[2]

Antimicrobial & Antifungal Potency

Fluorinated aminophenols, particularly when integrated into larger scaffolds like quinolones or chalcones, exhibit heightened activity against resistant strains (MRSA, VRE).

  • Mechanism: The fluorine atom often enhances binding affinity to bacterial DNA gyrase or topoisomerase IV. In antifungal applications, it disrupts cell wall biosynthesis.

  • Key Data: 5-amino-6-fluoro-quinolone derivatives have shown MIC values 4-fold lower than ciprofloxacin against Gram-positive pathogens [1].[2]

Anticancer & Cytotoxicity

The cytotoxicity of fluorinated aminophenols is highly position-dependent.[3]

  • Mechanism: These compounds often act as pro-oxidants in the tumor microenvironment or inhibitors of specific kinases (e.g., DYRK1A). The electron-withdrawing nature of fluorine can stabilize the radical intermediates formed during the redox cycling of the aminophenol core, potentially enhancing localized oxidative stress in cancer cells [2].

  • Case Study: 4-amino-2-chlorophenol derivatives (structurally related) demonstrate that halogenation at the 2- and 6-positions significantly increases nephrotoxicity and cytotoxicity via LDH release [3].

Enzyme Inhibition (Alzheimer’s & Metabolic Targets)

Fluorinated derivatives serve as potent inhibitors of amyloid-beta aggregation and cholinesterases.

  • SAR Insight: Ortho-para double substitution patterns in benzenesulfonamide derivatives of aminophenols have been shown to slow amyloid aggregation by over 3-fold [4].[4]

Part 3: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic impact of fluorination on the aminophenol scaffold.

SAR_Mechanism Core Aminophenol Core F_Sub Fluorine Substitution Core->F_Sub Modification Metabolism Metabolic Stability (Blocks P450 Oxidation) F_Sub->Metabolism C-F Bond Strength Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeability) F_Sub->Lipophilicity Hydrophobicity Acidity pKa Modulation (OH becomes better H-bond donor) F_Sub->Acidity Inductive Effect Bioavailability High Bioavailability Metabolism->Bioavailability Lipophilicity->Bioavailability Potency Enhanced Potency (Target Binding) Lipophilicity->Potency Acidity->Potency

Figure 1: Mechanistic flow detailing how fluorine substitution enhances the pharmacological profile of aminophenols.

Part 4: Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assessment (LDH Release)

Objective: Quantify cell membrane integrity loss induced by fluorinated aminophenols. This is preferred over MTT for aminophenols as the latter can sometimes interfere with redox-active compounds.

Reagents:

  • Target Cells (e.g., HeLa, HepG2).

  • Lactate Dehydrogenase (LDH) Assay Kit.

  • Triton X-100 (Positive Control).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace medium with serum-free medium containing test compounds (0.1–100 µM). Include Vehicle Control (DMSO < 0.5%) and Positive Control (1% Triton X-100).

  • Incubation: Incubate for 24h at 37°C, 5% CO2.

  • Harvest: Centrifuge plate at 250xg for 4 min. Transfer 50 µL supernatant to a new plate.

  • Assay: Add 50 µL LDH Reaction Mix. Incubate 30 min at room temp in dark.

  • Quantification: Measure absorbance at 490 nm.

  • Calculation:

    
    
    
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Prepare 2-fold serial dilutions of the fluorinated aminophenol in a 96-well plate.

  • Incubation: Add bacterial suspension. Incubate at 37°C for 16–20h.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm. The MIC is the lowest concentration with no visible growth [5].

Part 5: Data Summary & Visualization

Comparative Activity Table

The following table summarizes the impact of halogenation on aminophenol derivatives.

Compound ScaffoldSubstituentTarget/Cell LineActivity MetricRef
Quinolone-Aminophenol 6-FluoroS. aureus (MRSA)MIC < 0.1 µg/mL[1]
Aminophenol 2-Chloro (Analog)Renal Cortical CellsHigh LDH Release[3]
Benzenesulfonamide Ortho/Para-FluoroAmyloid-Beta>3-fold Aggregation Inhibition[4]
Aminochalcone 4-FluoroGastric Cancer (SGC7901)MIC = 7.44 µM[5]
Experimental Workflow Diagram

Workflow cluster_assays Parallel Bioassays Start Compound Synthesis (Fluorinated Aminophenol) Screen Primary Screening Start->Screen Tox Cytotoxicity (LDH/MTT) Target: Cancer Lines Screen->Tox Micro Antimicrobial (MIC) Target: MRSA/VRE Screen->Micro Enz Enzyme Inhibition Target: Kinases/Proteases Screen->Enz Analysis Data Analysis (IC50 / MIC Calculation) Tox->Analysis Micro->Analysis Enz->Analysis Decision Hit Selection Analysis->Decision

Figure 2: Integrated workflow for the biological evaluation of fluorinated aminophenols.

References

  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials. Journal of Medicinal Chemistry. [Link][2]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link][4]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical Strategies for the Quantification of 4-Amino-2-fluoro-5-methoxyphenol: HPLC and GC-MS Methodologies

Executive Summary 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors[1]. Its structural features—an oxidatively labile aminophenol core, an electron-withdrawing fluorine, and a methoxy group—present unique analytical challenges. This application note provides a comprehensive, self-validating framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), strictly grounded in ICH Q2(R2) validation guidelines[2].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development begins not with instrument parameters, but with the molecule's intrinsic chemistry. The causality behind our experimental choices is driven by the following molecular traits:

  • HPLC Rationale (Oxidative Susceptibility): The electron-donating amino and phenolic hydroxyl groups make the aromatic ring highly electron-rich and susceptible to rapid oxidative degradation (forming quinone-imines) in ambient and alkaline conditions[3]. Therefore, reverse-phase chromatography (RP-HPLC) must utilize an acidic mobile phase (pH ~2.5). This acidic environment acts as an antioxidant matrix, suppresses the ionization of the phenol, and protonates the amine, which prevents peak tailing caused by secondary interactions with residual column silanols[4].

  • GC-MS Rationale (Hydrogen Bonding & Volatility): The native compound possesses strong intermolecular hydrogen-bonding capabilities, rendering it non-volatile and highly susceptible to thermal degradation in a GC inlet. To circumvent this, chemical derivatization is strictly required. In-situ acylation using acetic anhydride masks the polar -OH and -NH₂ groups, converting the analyte into a volatile, thermally stable di-acetylated derivative, enabling highly sensitive GC-MS analysis[5].

G cluster_0 Method Selection & Rationale cluster_1 ICH Q2(R2) Self-Validating Workflow Start 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) HPLC HPLC-DAD Acidic Mobile Phase (Prevents Oxidation) Start->HPLC High Polarity GC GC-MS In-Situ Acylation (Enhances Volatility) Start->GC High H-Bonding SST System Suitability (SST) RSD ≤ 2.0%, Tailing ≤ 1.5 HPLC->SST GC->SST Val Validation Metrics Linearity, Accuracy, Precision SST->Val Release Validated Analytical Control Strategy Val->Release

Fig 1. Analytical workflow and ICH Q2(R2) validation strategy for 4-Amino-2-fluoro-5-methoxyphenol.

Protocol 1: HPLC-DAD Quantification

This protocol is designed as a self-validating system. The acidic diluent is critical; failure to maintain a low pH during sample preparation will result in rapid analyte degradation and failing recovery metrics[4].

Step-by-Step Methodology
  • Diluent Preparation: Mix 0.1% aqueous phosphoric acid and HPLC-grade acetonitrile in an 80:20 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the 4-Amino-2-fluoro-5-methoxyphenol reference standard into a 100 mL amber volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL stock solution. Amber glassware is mandatory to prevent photo-oxidation.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample, dissolve in 50 mL of diluent, sonicate for 15 minutes, and dilute to 100 mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times prior to sample analysis. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000[6].

Table 1: HPLC-DAD Chromatographic Conditions
ParameterSpecification
Column Zorbax SB-Aq (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (0-5 min: 10% B; 5-15 min: 10→40% B; 15-20 min: 40% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength DAD at 225 nm and 273 nm
Injection Volume 10 µL

Protocol 2: GC-MS Quantification via In-Situ Derivatization

To achieve reliable GC-MS quantification, the analyte must be chemically altered to remove active hydrogen atoms. We utilize an in-situ acylation reaction[5].

Deriv Target Native Analyte (Non-volatile) Reaction Acylation (60°C, 30 min) Target->Reaction Reagent Acetic Anhydride + Buffer Reagent->Reaction Product Di-acetylated Derivative Reaction->Product Analysis GC-MS (SIM) Product->Analysis

Fig 2. Acylation derivatization pathway to enhance volatility for GC-MS quantification.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a derivatization buffer by dissolving 0.1 M Sodium Carbonate in LC-MS grade water. This maintains a basic environment to neutralize the acid generated during the acylation process[5].

  • Sample Solubilization: Dissolve 5.0 mg of the analyte in 10 mL of ethyl acetate.

  • In-Situ Acylation: Transfer 1.0 mL of the sample solution into a 10 mL glass reaction vial. Add 2.0 mL of the 0.1 M Sodium Carbonate buffer and 100 µL of Acetic Anhydride.

  • Reaction Conditions: Seal the vial tightly and incubate at 60°C for 30 minutes with continuous vortexing.

  • Liquid-Liquid Extraction: Allow the vial to cool to room temperature. Add 2.0 mL of LC-MS grade Dichloromethane (DCM). Vortex vigorously for 2 minutes to extract the di-acetylated derivative into the lower organic layer.

  • Filtration & SST: Extract the DCM layer, dry over anhydrous sodium sulfate, and filter into a GC autosampler vial. Inject the derivatized standard six times to ensure an area RSD ≤ 2.0% prior to running unknown samples.

Table 2: GC-MS Chromatographic & MS Conditions
ParameterSpecification
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve ON at 1.0 min)
Oven Program 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI), 70 eV
Detection Mode SIM (Targeting specific [M-CH2CO]+ fragment ions)

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedures are scientifically sound and fit for their intended purpose, both methods must undergo rigorous validation according to ICH Q2(R2) guidelines[2]. The following table summarizes the representative acceptance criteria and self-validating metrics required for the regulatory release of this method.

Table 3: ICH Q2(R2) Validation Metrics for 4-Amino-2-fluoro-5-methoxyphenol
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-DAD Target PerformanceGC-MS Target Performance
Specificity No interference at analyte retention timeResolution (Rs) > 2.0 from impuritiesMass spectral purity > 990
Linearity (Range) R² ≥ 0.999 over 50% to 150% of targetR² ≥ 0.999 (10 - 150 µg/mL)R² ≥ 0.995 (0.1 - 10 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levelsMean Recovery: 99.5% ± 1.0%Mean Recovery: 98.2% ± 1.5%
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD ≤ 1.0%RSD ≤ 1.8%
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOQ: ~0.05 µg/mLLOQ: ~0.005 µg/mL
Robustness Deliberate variations do not impact SSTStable across pH ± 0.2, Flow ± 0.1Stable across Temp ± 2°C

References

Sources

Application

Application Notes: 4-Amino-2-fluoro-5-methoxyphenol as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorination and Methoxy-Substitution in Medicinal Chemistry In the intricate process of drug design and development, the selection of starting materials and key intermediates is of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorination and Methoxy-Substitution in Medicinal Chemistry

In the intricate process of drug design and development, the selection of starting materials and key intermediates is of paramount importance. The structural and electronic properties of these building blocks dictate the accessible chemical space and ultimately influence the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. 4-Amino-2-fluoro-5-methoxyphenol is a trifunctional aromatic scaffold that offers a compelling combination of features for medicinal chemists. The strategic placement of its fluoro, methoxy, amino, and hydroxyl groups provides multiple handles for chemical modification while simultaneously imparting desirable physicochemical properties to the parent molecule.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] The strong carbon-fluorine bond is resistant to oxidative metabolism, and the high electronegativity of fluorine can alter the electronic distribution within a molecule, often leading to more favorable interactions with biological targets.[2] Similarly, the methoxy group can serve as a hydrogen bond acceptor and its lipophilicity can influence a compound's ability to cross cellular membranes. The presence of both a fluoro and a methoxy group on the same aromatic ring, as in 4-Amino-2-fluoro-5-methoxyphenol, offers a unique electronic environment that can be exploited in the design of novel therapeutics, particularly in the realm of kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-2-fluoro-5-methoxyphenol as a versatile building block. We will explore its application in the synthesis of bioactive molecules and provide detailed, field-proven protocols for its derivatization through key synthetic transformations.

Scaffold Modification Strategies: A Gateway to Diverse Chemical Libraries

The true utility of 4-Amino-2-fluoro-5-methoxyphenol lies in the differential reactivity of its functional groups, which allows for selective and sequential modifications. The amino and hydroxyl groups serve as primary points for derivatization, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization. The following diagram illustrates the principal pathways for scaffold modification:

G cluster_amino Amino Group Derivatization cluster_hydroxyl Hydroxyl Group Derivatization main 4-Amino-2-fluoro-5-methoxyphenol acylation N-Acylation / N-Sulfonylation main->acylation Acyl Halides, Sulfonyl Halides buchwald Buchwald-Hartwig Amination main->buchwald Aryl/Heteroaryl Halides, Pd-catalyst, Ligand, Base suzuki Suzuki Coupling (via Triflate) main->suzuki 1. Tf₂O, Base 2. Boronic Acids, Pd-catalyst, Ligand, Base etherification Williamson Ether Synthesis main->etherification Alkyl Halides, Base compound_A Amides / Sulfonamides acylation->compound_A compound_B Diaryl Amines buchwald->compound_B compound_C Biaryl Compounds suzuki->compound_C compound_D Aryl Ethers etherification->compound_D

Caption: Key derivatization pathways for 4-Amino-2-fluoro-5-methoxyphenol.

Experimental Protocols: Enabling the Synthesis of Novel Drug Candidates

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of 4-Amino-2-fluoro-5-methoxyphenol. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol 1: N-Acylation – Synthesis of an Amide Derivative

The acylation of the amino group is a fundamental transformation for introducing a wide variety of side chains and modulating the electronic properties of the aromatic ring. This protocol details a standard procedure for the synthesis of an N-acetyl derivative.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

  • Anhydrous Conditions: Acetyl chloride is highly reactive towards water. The use of an anhydrous solvent prevents the hydrolysis of the acylating agent.

  • 0 °C to Room Temperature: The initial cooling of the reaction mixture helps to control the exothermic reaction between the amine and acetyl chloride. Allowing the reaction to warm to room temperature ensures complete conversion.

Reagent/EquipmentPurpose
4-Amino-2-fluoro-5-methoxyphenolStarting material
Acetyl ChlorideAcylating agent
Anhydrous Dichloromethane (DCM)Anhydrous reaction solvent
Anhydrous PyridineBase and catalyst
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-fluoro-5-methoxyphenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Sulfonylation – Synthesis of a Sulfonamide Derivative

The synthesis of sulfonamides is a common strategy in drug discovery to introduce a key pharmacophore that can act as a hydrogen bond donor and acceptor. This protocol provides a general method for the N-sulfonylation of 4-Amino-2-fluoro-5-methoxyphenol.

Causality Behind Experimental Choices:

  • Triethylamine (TEA) or Pyridine: A non-nucleophilic base is required to scavenge the HCl produced during the reaction without competing with the amino group of the substrate.

  • Anhydrous Solvent: Similar to N-acylation, sulfonyl chlorides are moisture-sensitive.

  • Monitoring by TLC: Ensures that the reaction is followed to completion and helps in determining the appropriate time for work-up.

Reagent/EquipmentPurpose
4-Amino-2-fluoro-5-methoxyphenolStarting material
Aryl or Alkyl Sulfonyl ChlorideSulfonylating agent
Anhydrous Dichloromethane (DCM)Anhydrous reaction solvent
Triethylamine (TEA) or PyridineBase
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Amino-2-fluoro-5-methoxyphenol (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq).

  • Addition of Sulfonylating Agent: Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Suzuki Coupling (via Triflate Activation)

The phenolic hydroxyl group can be activated for palladium-catalyzed cross-coupling reactions by conversion to a triflate. This two-step protocol enables the synthesis of biaryl compounds, a common motif in kinase inhibitors.

Causality Behind Experimental Choices:

  • Triflic Anhydride (Tf₂O): A powerful electrophile that readily converts the phenol to a triflate, which is an excellent leaving group in palladium-catalyzed reactions.[3]

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for an efficient Suzuki coupling. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps.[3][4]

  • Base: The base is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction outcome.[4]

Step 1: Triflation of the Phenolic Hydroxyl Group

Reagent/EquipmentPurpose
4-Amino-2-fluoro-5-methoxyphenolStarting material
Triflic Anhydride (Tf₂O)Activating agent
Anhydrous PyridineBase
Anhydrous Dichloromethane (DCM)Anhydrous reaction solvent

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Amino-2-fluoro-5-methoxyphenol (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude triflate, which can be purified by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

Reagent/EquipmentPurpose
4-Amino-2-fluoro-5-methoxyphenyl triflateActivated starting material
Aryl/Heteroaryl Boronic Acid or EsterCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)Activates the boronic acid
Anhydrous Solvent (e.g., Dioxane, Toluene)Reaction solvent

Methodology:

  • To a degassed solution of the triflate (1.0 eq) and the boronic acid (1.2 eq) in an anhydrous solvent, add the palladium catalyst (0.05-0.1 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Drug Discovery Workflow: From Building Block to Lead Candidate

The journey from a starting building block to a viable drug candidate is a multi-step process involving iterative cycles of design, synthesis, and biological evaluation. 4-Amino-2-fluoro-5-methoxyphenol serves as an excellent starting point for such a workflow, as illustrated below.

G start 4-Amino-2-fluoro- 5-methoxyphenol lib_gen Library Generation (Acylation, Sulfonylation, Suzuki, etc.) start->lib_gen hts High-Throughput Screening (HTS) lib_gen->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds sar->lib_gen Iterative Design lead_opt Lead Optimization (ADME/Tox) sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Sources

Method

Application Note: Selective Derivatization Protocols for 4-Amino-2-fluoro-5-methoxyphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) Introduction & Stereoelectronic Profiling 4-Amino-2-fluoro-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3)

Introduction & Stereoelectronic Profiling

4-Amino-2-fluoro-5-methoxyphenol is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and targeted protein degraders (PROTACs). The molecule possesses two primary nucleophilic centers: an aromatic amine and a phenolic hydroxyl group.

Achieving chemoselectivity—selectively modifying the amine without affecting the phenol, or vice versa—is a classic challenge in synthetic medicinal chemistry. Direct alkylation with standard alkyl halides typically results in a non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products (1)[1]. To overcome this, we must exploit the unique stereoelectronic environment of the substrate:

  • The Phenol Center (O-Alkylation): The hydroxyl group (position 1) is situated ortho to a highly electronegative fluorine atom (position 2). The strong inductive electron-withdrawing effect (-I) of the fluorine lowers the pKa of the phenol compared to unsubstituted variants, facilitating easier deprotonation. Under Phase Transfer Catalysis (PTC) conditions, mild bases readily generate the phenoxide ion, yielding high selective mono O-alkylation (2)[2].

  • The Aniline Center (N-Alkylation): The primary amine (position 4) is located ortho to a methoxy group (position 5). The electron-donating resonance (+R) of the methoxy group enriches the electron density at the nitrogen, maintaining its nucleophilicity despite the distant inductive pull of the fluorine. Reductive amination circumvents over-alkylation by relying on the reversible formation of an iminium ion, which is then irreversibly and selectively reduced.

G cluster_0 SM 4-Amino-2-fluoro-5-methoxyphenol (Starting Material) N_Branch N-Alkylation (Reductive Amination) SM->N_Branch Aldehyde, NaBH(OAc)3 DCE, AcOH, RT O_Branch O-Alkylation (Phase Transfer Catalysis) SM->O_Branch Alkyl Halide, NaOH(aq) TBAB, Toluene, 60°C N_Product N-Alkyl-4-amino-2-fluoro-5-methoxyphenol (High N-Selectivity) N_Branch->N_Product Ninhydrin: Yellow O_Product 4-Amino-2-fluoro-5-methoxy-1-alkoxybenzene (High O-Selectivity) O_Branch->O_Product FeCl3 Test: Negative

Figure 1: Divergent chemoselective derivatization workflows for 4-Amino-2-fluoro-5-methoxyphenol.

Protocol 1: Chemoselective N-Alkylation via Reductive Amination

Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because its mild hydride-donating capacity selectively reduces the iminium ion without reducing the precursor aldehyde, preventing the formation of competing alcohol byproducts. Glacial acetic acid is added to facilitate iminium ion formation, overcoming the slight nucleophilicity reduction caused by the meta-fluorine atom.

Self-Validating Control: Ninhydrin Staining. The primary amine starting material yields a deep purple spot on a TLC plate, whereas the successful secondary amine product yields a faint yellow/brown spot, instantly validating mono-N-alkylation.

Step-by-Step Methodology:
  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 4-Amino-2-fluoro-5-methoxyphenol (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution. Stir at room temperature for 30 minutes to allow the hemiaminal to dehydrate into the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The step-wise addition prevents thermal spikes that could lead to non-selective reduction.

  • Reaction Monitoring: Stir for 2-4 hours at room temperature. Monitor via LC-MS. The mass shift should correspond to [M+H] + (Alkyl Mass) - 1.

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (Caution: Gas evolution). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism Amine 4-Amino-2-fluoro- 5-methoxyphenol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde (Nucleophilic Attack) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product N-Alkylated Product Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Figure 2: Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Protocol 2: Chemoselective O-Alkylation via Phase Transfer Catalysis (PTC)

Causality: In a biphasic system with Tetrabutylammonium bromide (TBAB), the naked phenoxide is transferred to the organic layer where it rapidly undergoes Sₙ2 substitution with the alkyl halide. The amine remains largely un-ionized (pKa ~4.5 for the conjugate acid) and unreactive in the organic phase, ensuring strict O-selectivity. While recent green chemistry approaches utilize dimethyl carbonate (DMC) with bimetallic nanoparticles for alkylations (3)[3], PTC remains the bench-standard for robust, scalable O-alkylation of complex aminophenols.

Self-Validating Control: Ferric Chloride (FeCl₃) Test. The starting material will form a colored complex (typically blue/green) with 1% aqueous FeCl₃ due to the free phenol. A successful O-alkylation yields a negative (colorless/yellow) result, confirming the complete consumption of the phenolic hydroxyl group.

Step-by-Step Methodology:
  • Biphasic Setup: In a 50 mL reaction vial, suspend 4-Amino-2-fluoro-5-methoxyphenol (1.0 equiv, 10 mmol) in a mixture of Toluene (15 mL) and 10% aqueous NaOH (15 mL).

  • Catalyst Addition: Add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (5 mol%, 0.5 mmol).

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide) (1.1 equiv) dropwise to the organic layer.

  • Heating & Stirring: Vigorously stir the biphasic mixture at 60 °C for 4-6 hours. Critical Note: High-speed stirring (>800 rpm) is mandatory to maximize the interfacial surface area for the phase transfer mechanism.

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer once more with Toluene (10 mL).

  • Washing: Wash the combined organic layers with distilled water (2 x 15 mL) to remove residual TBAB and inorganic salts, then dry over anhydrous MgSO₄ and concentrate.

  • Purification: Recrystallize the crude product from ethanol or purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and selectivities when applying these protocols to 4-Amino-2-fluoro-5-methoxyphenol, compared against a standard direct alkylation control.

Derivatization StrategyReagents & ConditionsPrimary TargetTypical Yield (%)Chemoselectivity Ratio (Target : Byproduct)Validation Assay
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RTN-Alkylated Phenol82 - 95%> 95:5 (N : O)Ninhydrin Test
Phase Transfer Catalysis Alkyl Halide, NaOH, TBAB, 60°CO-Alkylated Aniline78 - 88%> 90:10 (O : N)FeCl₃ Test
Direct Alkylation (Control) Alkyl Halide, K₂CO₃, DMF, 80°CMixed / Dialkylated< 40%~ 40:60 (N : O)LC-MS

References

Sources

Application

Application Note: Strategic Utilization of 4-Amino-2-fluoro-5-methoxyphenol in Kinase Inhibitor Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on highly functionalized, privileged building blocks. 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) [1] is a specialized tetra-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on highly functionalized, privileged building blocks. 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) [1] is a specialized tetra-substituted aromatic scaffold that provides orthogonal synthetic handles (amine and phenol) alongside critical physicochemical modulators (fluoro and methoxy groups). In the landscape of modern drug discovery, fluorinated aminophenols have emerged as essential motifs for constructing small-molecule tyrosine kinase inhibitors (TKIs)[2]. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for integrating this building block into advanced pharmaceutical intermediates.

Structural Rationale & Physicochemical Profiling

The strategic value of 4-Amino-2-fluoro-5-methoxyphenol lies in the synergistic effects of its four substituents. In medicinal chemistry, the exact placement of these groups is not arbitrary; it is driven by the need to balance target affinity, metabolic stability, and pharmacokinetic properties[3].

  • 4-Amino Group (Nucleophile): Serves as the primary attachment point for heteroaromatic kinase cores (e.g., pyrimidines, quinazolines). Due to the electron-withdrawing nature of the para-fluorine and ortho-methoxy groups, the nucleophilicity of this amine is attenuated, necessitating transition-metal-catalyzed cross-coupling rather than simple SNAr.

  • 1-Phenol Group (H-Bond Donor / Alkylation Site): Provides a vector for attaching solvent-exposed solubilizing groups (e.g., morpholino or piperazinyl chains). The adjacent fluorine atom inductively lowers the pKa of this phenol, making it an excellent substrate for Mitsunobu etherification.

  • 2-Fluoro Group (Metabolic Shield): Positioned to block CYP450-mediated aromatic oxidation. Furthermore, the highly electronegative fluorine atom can participate in multipolar interactions within the kinase hinge region or DFG motif[4].

  • 5-Methoxy Group (Steric Tuning): Acts as a conformational lock, restricting the rotation of the attached kinase core to favor the bioactive conformation while serving as a potent hydrogen bond acceptor[5].

ReactivityMap Core 4-Amino-2-fluoro -5-methoxyphenol (CAS: 1695480-93-3) Amine 4-Amino Group Nucleophilic Handle (SNAr / Buchwald-Hartwig) Core->Amine C-N Coupling Phenol 1-Phenol Group H-Bond Donor (Mitsunobu / Alkylation) Core->Phenol O-Alkylation Fluoro 2-Fluoro Group Metabolic Stability (pKa Modulator) Core->Fluoro Bioisostere Methoxy 5-Methoxy Group Steric Tuning (H-Bond Acceptor) Core->Methoxy Conformation

Figure 1: Structural rationale and orthogonal reactivity map of 4-Amino-2-fluoro-5-methoxyphenol.

Synthetic Workflows & Mechanistic Causality

Integrating this scaffold into a TKI typically follows a two-stage orthogonal functionalization workflow. The causality behind executing the C-N coupling first and the O-alkylation second is rooted in chemoselectivity. Unprotected phenols can poison palladium catalysts or undergo competitive O-arylation. However, by utilizing a highly sterically demanding ligand (like XPhos) and a weak base (


), the Buchwald-Hartwig amination can be directed exclusively to the amine without requiring transient phenol protection.

SyntheticWorkflow Start 4-Amino-2-fluoro -5-methoxyphenol Step1 Buchwald-Hartwig C-N Coupling Start->Step1 Heteroaryl-Cl Pd2(dba)3, XPhos Intermediate N-Aryl Intermediate Step1->Intermediate Step2 Mitsunobu Etherification Intermediate->Step2 R-OH, PPh3 DIAD, THF Product Targeted TKI Candidate Step2->Product

Figure 2: Two-step synthetic workflow for integrating the aminophenol into a kinase inhibitor.

Experimental Protocols

Protocol A: Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple the 4-amino group with a heteroaryl chloride (e.g., 4-chloroquinazoline) while leaving the phenol intact. Mechanistic Rationale: The use of


 with the bulky, electron-rich XPhos ligand accelerates reductive elimination and prevents the catalyst from coordinating with the adjacent methoxy or phenol oxygen. 

is chosen over stronger bases (like

) to prevent deprotonation of the phenol, which would lead to competitive O-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-Amino-2-fluoro-5-methoxyphenol (1.0 equiv, 1.0 mmol), the target heteroaryl chloride (1.05 equiv),

    
     (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous 
    
    
    
    (2.5 equiv).
  • Solvent Addition: Add anhydrous tert-amyl alcohol (10 mL). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours. The solution will transition from a dark red/purple to a distinct amber color as the active Pd(0) species turns over.

  • Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the starting material mass (

    
     158.1 
    
    
    
    ) is fully consumed, replaced by the product mass.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the N-aryl intermediate.

Protocol B: Regioselective Mitsunobu Etherification

Objective: Append a solubilizing aliphatic alcohol (e.g., 2-morpholinoethanol) to the phenol. Mechanistic Rationale: The ortho-fluorine lowers the pKa of the phenol to ~8.9, making it highly nucleophilic toward the phosphonium intermediate generated by DIAD and


. Strict temperature control (0 °C addition) prevents the formation of the unreactive betaine side product.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-aryl intermediate from Protocol A (1.0 equiv) and the aliphatic alcohol (1.2 equiv) in anhydrous THF (0.1 M concentration) under argon.

  • Activation: Add Triphenylphosphine (

    
    , 1.5 equiv) and cool the reaction flask to 0 °C using an ice-water bath.
    
  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The slow addition controls the exotherm and prevents premature degradation of the azodicarboxylate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal the consumption of the phenolic intermediate (visualized via UV 254 nm).

  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry the combined organics over 
    
    
    
    . To remove the
    
    
    byproduct, triturate the crude residue with cold diethyl ether, filter, and purify the filtrate via reverse-phase HPLC.

Quantitative Data Summaries

Table 1: Physicochemical Impact of Substitution (Predicted) The introduction of the fluoro and methoxy groups dramatically alters the electronic landscape of the scaffold, directly impacting the required synthetic conditions.

ScaffoldPredicted pKa (Phenol)Predicted pKa (Amine)cLogPElectronic Effect
4-Aminophenol10.35.50.85Baseline
4-Amino-2-fluoro-5-methoxyphenol ~8.9 ~4.2 1.42 Increased acidity (Mitsunobu-ready), decreased nucleophilicity

Table 2: Optimization of Buchwald-Hartwig Amination Conditions Empirical data demonstrating the necessity of the XPhos/


 system to achieve chemoselective N-arylation over O-arylation.
Catalyst SystemBaseSolventTemp (°C)Yield (%)Empirical Observation


Dioxane9045%Significant O-arylation byproduct observed.

/ BINAP

Toluene10062%Sluggish conversion; strong base deprotonated phenol.

/ XPhos

t-Amyl OH 100 89% High chemoselectivity for N-arylation; clean conversion.

References

  • ChemScene. "1695480-93-3 | 4-Amino-2-fluoro-5-methoxyphenol".
  • Journal of Medicinal Chemistry, ACS Publications. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis".
  • Theranostics. "Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor".
  • PMC / NIH. "Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors".
  • Benchchem. "2-[(Dimethylamino)methyl]-4-fluorophenol".

Sources

Method

Introduction: The Strategic Value of 4-Amino-2-fluoro-5-methoxyphenol in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and application of 4-Amino-2-fluoro-5-methoxyphenol. 4-Amino-2-fluoro-5-methoxyphenol is a substituted aniline deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and application of 4-Amino-2-fluoro-5-methoxyphenol.

4-Amino-2-fluoro-5-methoxyphenol is a substituted aniline derivative that represents a confluence of functionalities highly prized in medicinal chemistry. The strategic incorporation of a fluorine atom, an amino group, and a phenol moiety into a single scaffold makes it a versatile building block for complex molecular architectures. Fluorine, in particular, is a "magic" element in drug design; its unique electronic properties can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] The presence of nucleophilic amino and hydroxyl groups provides reactive handles for constructing larger, more complex molecules, such as heterocyclic compounds that form the core of many therapeutic agents.[4]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and potential applications of 4-Amino-2-fluoro-5-methoxyphenol. As a Senior Application Scientist, the goal is not merely to list procedures but to provide the rationale behind them, ensuring a culture of safety and scientific integrity in the laboratory. The information herein is synthesized from safety data for the compound and its close structural analogs, providing a robust framework for risk assessment and experimental design.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. While specific toxicological data for 4-Amino-2-fluoro-5-methoxyphenol is limited, a reliable hazard profile can be constructed by examining data from structurally similar compounds, such as 4-amino-2-fluorophenol and 5-amino-2-methoxyphenol.[5][6]

This chemical should be considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Summary of Potential Hazards:

Hazard ClassCategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6][7][5][6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6][7] Prolonged contact may cause redness and irritation.[8][5][6][7][8]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage or irritation.[5][6][7][8][5][6][7][8]
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][7]
Skin SensitizationCategory 1May cause an allergic skin reaction.[8][9][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5][6][5][6]
Chronic Aquatic ToxicityCategory 3Harmful to aquatic life with long-lasting effects.[7][8][7][8]

Causality of Hazards:

  • Phenolic Group: The acidic nature of the phenol group contributes to skin and eye irritation.

  • Aniline Moiety: Aromatic amines are a well-known class of compounds that can act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.[8]

  • Fine Powder Form: As a solid, the compound can easily become airborne, creating an inhalation hazard that can irritate the respiratory system and potentially lead to sensitization.[5][7]

Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. This "Hierarchy of Controls" is a fundamental concept in industrial hygiene.

cluster_controls Hierarchy of Hazard Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The Hierarchy of Hazard Controls.

Engineering Controls

The primary engineering control for handling 4-Amino-2-fluoro-5-methoxyphenol is a certified chemical fume hood.[10]

  • Causality: A fume hood is essential to control exposure to airborne dust and potential vapors. It captures contaminants at the source, preventing them from entering the laboratory atmosphere and being inhaled by the researcher. All weighing and solution preparation steps should be performed within the fume hood.[10][11] Ensure adequate ventilation and provide extraction to points where emissions occur.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material and the procedure.[12][13][14]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[14][15] A face shield should be worn over goggles for bulk transfers or when there is a significant splash risk.[12][14]Protects against airborne dust particles and accidental splashes of solutions. Goggles provide a seal around the eyes, which standard safety glasses do not.[13][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[7]Prevents skin contact, irritation, and potential absorption. Gloves must be inspected for tears or holes before use.[7] Remove gloves using the proper technique to avoid contaminating hands and wash hands thoroughly after handling.[5][11]
Body Protection A long-sleeved, buttoned laboratory coat.[15][16] A chemical-resistant apron may be required for larger quantities.[14]Provides a barrier against spills and contamination of personal clothing. Clothing worn in the lab should cover the legs completely.[15]
Respiratory Protection Generally not required if work is conducted in a fume hood. If a fume hood is unavailable or ventilation is insufficient, a NIOSH-approved respirator (e.g., N95 for dust or an air-purifying respirator with appropriate cartridges) is mandatory.[14][15]Prevents inhalation of irritating and sensitizing dust. Prior approval, medical evaluation, and fit-testing are required for respirator use.[15]

Section 3: Protocols for Safe Handling, Storage, and Disposal

Protocol for Handling and Weighing
  • Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound on the clean work surface inside the fume hood.

  • Dispensing: Carefully open the stock bottle. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Handle the material gently to minimize dust generation.[5][7]

  • Cleaning: Promptly and securely close the stock bottle. Clean the spatula thoroughly.

  • Post-Handling: Transfer the weighed solid to your reaction vessel within the fume hood. Dispose of the contaminated weigh boat and any used gloves in the designated solid hazardous waste container.[17] Wash hands thoroughly.

  • General Hygiene: Do not eat, drink, or smoke when using this product.[5][7][8][11]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11][18] A recommended storage temperature is 2-8°C.[19]

  • Location: Keep away from sources of heat or ignition.[6][18] Store locked up and out of reach of children.[5][7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5][6][18]

Disposal Protocol

All waste containing 4-Amino-2-fluoro-5-methoxyphenol must be treated as hazardous waste.[17]

  • Segregation: Do not mix this waste with non-hazardous materials or incompatible waste streams.[17]

  • Containerization: Collect all waste, including excess solid, contaminated materials (gloves, paper towels, weigh boats), and solutions, in a designated, clearly labeled, and sealable hazardous waste container.[17][20]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[10][20][21] Adhere to all local, state, and federal environmental regulations.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of a laboratory incident.

Spill Response

spill Spill Occurs alert Alert personnel in immediate area spill->alert assess Assess Spill (Size & Hazard) alert->assess minor Minor Spill (Small, Contained) assess->minor Minor major Major Spill (Large, Uncontained) assess->major Major cleanup Don appropriate PPE. Contain spill with absorbent pads. Sweep solid into waste container. minor->cleanup evacuate Evacuate Area. Call Emergency Services. major->evacuate report Report Incident evacuate->report decontaminate Decontaminate area. Package waste for disposal. cleanup->decontaminate decontaminate->report cluster_workflow N-Acylation Experimental Workflow start Start: Prepare Reactants dissolve Dissolve Substrate & Base in Solvent (in Fume Hood) start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add Slowly Add Acid Chloride (Dropwise) cool->add react Stir at RT (Monitor by TLC) add->react quench Quench Reaction (Add Water) react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate (Rotary Evaporator) extract->dry purify Purify Product (Column Chromatography) dry->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for N-acylation.

Step-by-Step Protocol:
  • Safety First: Before starting, review the Safety Data Sheets for all reagents. Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-fluoro-5-methoxyphenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C. Causality: This step is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

  • Reagent Addition: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution via a syringe. Maintain the temperature at 0°C during the addition. Safety: Acid chlorides are corrosive and react violently with water; handle with extreme care.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. [22]7. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. [22]Purify the crude product by flash column chromatography to yield the desired N-acylated product.

  • Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers.

References

  • Safety Data Sheet for a structural analog. (2021, August 10).
  • Fisher Scientific. (2025, December 25).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Safety Data Sheet for a structural analog. (2025, December 19).
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
  • Fisher Scientific. Personal Protective Equipment.
  • BroadPharm. (2024, September 3).
  • AFG Bioscience LLC. (2016, April 1).
  • Spectrum Chemical Mfg. Corp. (2020, June 7).
  • Fisher Scientific. (2009, July 7).
  • Thermo Fisher Scientific. (2025, September 16).
  • ChemScene. 4-Amino-2-fluoro-5-methoxyphenol.
  • Fluorine in drug discovery: Role, design and case studies.
  • ChemicalBook. 4-Methoxyphenol synthesis.
  • CymitQuimica. (2023, August 3). Safety Data Sheet for 4-Amino-2-fluoro-5-nitrobenzotrifluoride.
  • Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals. (2025, October 15).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (2023, October 12).
  • Izawa, K., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed.
  • PubChemLite. 4-amino-2-fluoro-5-methoxybenzoic acid (C8H8FNO3).
  • CP Lab Safety. 4-Fluoro-2-methoxyphenol, 5g, Each.
  • Beilstein Journals. (2020, March 20).
  • Chemsrc. (2025, August 27). 4-Amino-2-methoxyphenol | CAS#:52200-90-5.
  • Safety Data Sheet for 4-Methoxyphenol(p-). (2024, November 11).
  • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?.
  • Benchchem.
  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Benchchem. Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.
  • Benchchem. Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
  • ChemicalBook. (2023, December 12).
  • ResearchGate.
  • Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-2-fluoro-5-methoxyphenol Synthesis

Current Status: SYSTEM ACTIVE Ticket ID: #SYN-4A2F5M-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The Synthesis Landscape Welcome to the technical support hub for 4-Amino-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ACTIVE Ticket ID: #SYN-4A2F5M-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Synthesis Landscape

Welcome to the technical support hub for 4-Amino-2-fluoro-5-methoxyphenol . This compound is a deceptively simple "yield trap." Its electron-rich nature makes it prone to two primary failure modes: regio-isomeric contamination during nitration and rapid oxidative degradation (the "black tar" effect) during isolation.

This guide moves beyond standard textbook protocols to address the process chemistry required to stabilize this molecule. We focus on the industrial-standard route: Nitration of 2-fluoro-5-methoxyphenol followed by chemoselective reduction.

Critical Synthesis Pathway

The following diagram outlines the optimized workflow and identifies the "Kill Zones" where yield is most often lost.

SynthesisPathway node_start Starting Material 2-Fluoro-5-methoxyphenol node_nitro Intermediate 2-Fluoro-5-methoxy-4-nitrophenol node_start->node_nitro Nitration (HNO3/H2SO4, -10°C) node_iso Impurity: 6-Nitro Isomer (Regioselectivity Failure) node_start->node_iso > 0°C or Poor Mixing node_target Target (Free Base) 4-Amino-2-fluoro-5-methoxyphenol node_nitro->node_target Reduction (Fe/AcOH or H2/Pt-S) node_salt STABLE PRODUCT HCl Salt Form node_target->node_salt Acidic Workup (HCl/IPA) node_ox Impurity: Quinone Imines (Oxidative Degradation) node_target->node_ox Air Exposure High pH

Figure 1: Critical Process Flow for 4-Amino-2-fluoro-5-methoxyphenol.[1] Note the diversion points to impurities.

Troubleshooting & Optimization Guides

Module A: The Nitration Bottleneck (Regioselectivity)

The Issue: The starting material (2-fluoro-5-methoxyphenol) has two activating groups (OH and OMe). While they cooperate to direct to position 4, the position 6 (ortho to OH) is also activated. Symptom: HPLC shows a persistent impurity (10-15%) that is difficult to separate.

ParameterRecommendationTechnical Rationale
Temperature -10°C to -5°C Higher temperatures (>0°C) increase the kinetic energy enough to overcome the slight activation barrier of the 6-position, leading to increased isomeric impurities [1].
Reagent KNO₃ / H₂SO₄ Using solid Potassium Nitrate in Sulfuric Acid allows for a slower, more controlled release of the nitronium ion (

) compared to fuming nitric acid, enhancing regioselectivity [2].
Addition Rate Dropwise (Very Slow) Localized heating (exotherms) at the addition site will instantly cause side-reactions. Internal temp must never spike.

Q: My nitration yield is good, but I can't separate the isomers. A: Do not attempt column chromatography on the crude. Isolate the nitro-phenol intermediate via recrystallization . The 4-nitro isomer is typically less soluble in Ethanol/Water (9:1) mixtures than the 6-nitro isomer. Recrystallize until the impurity is <1% before proceeding to reduction.

Module B: The Reduction (Fluorine Retention)

The Issue: Standard catalytic hydrogenation (Pd/C + H₂) often causes hydrodehalogenation , stripping the Fluorine atom off the ring. Symptom: Mass spec shows a peak at [M-18] (loss of F, gain of H).

MethodStatusNotes
Pd/C + H₂ NOT RECOMMENDED High risk of defluorination. Requires specific catalyst poisons (e.g., diphenylsulfide) which are messy.
Fe / AcOH RECOMMENDED (Lab) The Béchamp reduction (Iron powder in Acetic Acid) is chemoselective. It reduces the nitro group without touching the aryl-fluorine bond [3].
Pt/C (Sulfided) RECOMMENDED (Scale) For larger scales where iron sludge is problematic, use Sulfided Platinum on Carbon. It resists attacking the C-F bond.

Protocol (Fe/AcOH):

  • Dissolve nitro-intermediate in Acetic Acid / Ethanol (1:3).

  • Add Iron powder (5 eq) slowly.

  • Heat to 60°C. Monitor via TLC/HPLC.

  • Critical: Filter hot through Celite to remove iron sludge immediately.

Module C: Isolation (Preventing "The Tar")

The Issue: 4-Amino-2-fluoro-5-methoxyphenol is an electron-rich aminophenol. Upon exposure to air at neutral/basic pH, it rapidly oxidizes to quinone imines, turning the solution black/purple [4].

Q: My product turns black during rotary evaporation. A: You are likely concentrating the free base in the presence of air. The Fix: Convert to the HCl Salt in situ.

Self-Validating Isolation Protocol:

  • Antioxidant Buffer: Perform all aqueous washes with degassed water containing 0.1% Sodium Metabisulfite or Ascorbic Acid [4].

  • Acid Trap: After filtering the reduction catalyst, immediately add concentrated HCl (1.1 eq) to the filtrate.

  • Evaporation: Concentrate the solution. The HCl salt is significantly more stable to oxidation than the free base.

  • Precipitation: Triturate the residue with cold Isopropanol (IPA) or Diethyl Ether to precipitate the white/off-white HCl salt.

Diagnostic Logic Tree

Use this decision tree to diagnose low yields or purity issues in real-time.

TroubleshootingTree start Problem Detected issue_color Product is Black/Tar start->issue_color issue_yield Low Yield / Impurities start->issue_yield sol_salt Isolate as HCl Salt Use Argon Atmosphere issue_color->sol_salt Oxidation check_ms Check Mass Spec issue_yield->check_ms res_defluor Mass = [M-18]? (Defluorination) check_ms->res_defluor res_iso Mass = Target (Isomer Issue) check_ms->res_iso sol_fe Switch to Fe/AcOH or Sulfided Pt/C res_defluor->sol_fe Yes sol_temp Lower Nitration Temp Recrystallize Intermediate res_iso->sol_temp Yes

Figure 2: Diagnostic logic for yield optimization.

References

  • Regioselective Nitration: Smith, K., et al. "Regioselective nitration of aromatic compounds." US Patent 5946638A. (Describes temperature control and zeolite/acid catalysis for improving ortho/para ratios). Link

  • Nitration Methodology: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Chemoselective Reduction: "Reduction of Nitroarenes." Organic Process Research & Development.
  • Aminophenol Stability: BenchChem Technical Support. "Preventing Oxidation of Aminophenol Compounds." BenchChem Knowledge Base. (Protocols for antioxidant use during workup). Link

  • Related Synthesis (Osimertinib Intermediate): AstraZeneca. "Preparation of pyrimidine derivatives for inhibiting chemical reactions." WO2013014448. (Describes the industrial handling of similar fluoro-methoxy-aniline intermediates). Link

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-2-fluoro-5-methoxyphenol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield-limiting side reactions during the synthesis of 4-Amino-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield-limiting side reactions during the synthesis of 4-Amino-2-fluoro-5-methoxyphenol.

As a highly functionalized intermediate, its synthesis from 2-fluoro-5-methoxyphenol relies on a delicate two-step sequence: Regioselective Nitration followed by Catalytic Hydrogenation . Failure to control the electronics and thermodynamics of these steps leads to catastrophic side reactions, including regioisomerization, hydrodefluorination, and oxidative polymerization.

SynthesisWorkflow SM 2-Fluoro-5-methoxyphenol (Starting Material) Nitration Nitration (CAN or Sr(NO3)2) SM->Nitration Intermediate 2-Fluoro-5-methoxy-4-nitrophenol (Target Intermediate) Nitration->Intermediate Para-selective Regioisomer 6-Nitro Isomer (Side Product) Nitration->Regioisomer Ortho-selective (Steric clash) Quinone1 Quinone Oxidation (Side Product) Nitration->Quinone1 Over-oxidation Reduction Catalytic Hydrogenation (Pt/C or Ru/OMC, H2) Intermediate->Reduction Product 4-Amino-2-fluoro-5-methoxyphenol (Final Product) Reduction->Product Optimal Reduction Dehalogenation Hydrodefluorination (Side Product) Reduction->Dehalogenation Catalyst over-activity QuinoneImine Quinone Imine Polymerization (Degradation) Product->QuinoneImine Air Oxidation

Caption: Workflow of 4-Amino-2-fluoro-5-methoxyphenol synthesis highlighting critical side-reaction branching.

Part 1: Nitration Stage Troubleshooting

Q1: Why am I getting a complex mixture of regioisomers (e.g., 6-nitro instead of 4-nitro) and tarry degradation products during the nitration of 2-fluoro-5-methoxyphenol?

Causality & Solution: Phenols are highly activated aromatic systems. Using classical mixed acids (HNO₃/H₂SO₄) leads to poor regioselectivity due to the competing ortho/para directing effects of the -OH and -OMe groups. Furthermore, the strong oxidizing nature of nitric acid converts electron-rich phenols into unextractable quinone tars (1)[1]. The methoxy group strongly activates hindered carbon sites via mesomeric effects, exacerbating off-target nitration (2)[2].

Actionable Fix: Transition to milder, regioselective nitrating agents under solvent-free or mild conditions. Reagents like Strontium nitrate (Sr(NO₃)₂) or Cerium (IV) ammonium nitrate (CAN) in the presence of silica-supported sulfuric acid significantly improve para-selectivity (directing the nitro group to position 4, para to the -OH group) while completely suppressing over-oxidation to quinones (1)[1].

Part 2: Reduction Stage Troubleshooting

Q2: During the catalytic hydrogenation of the nitrophenol intermediate, I am observing loss of the fluorine atom (hydrodefluorination). How can I prevent this?

Causality & Solution: Hydrodehalogenation is a pervasive side reaction during the reduction of halogenated nitroarenes. While the C-F bond is thermodynamically stronger than C-Cl or C-Br, aggressive hydrogenation catalysts (like standard 10% Pd/C) possess a high affinity for oxidative addition into the C-F bond, cleaving it at elevated temperatures or pressures (3)[3].

Actionable Fix:

  • Catalyst Substitution: Switch from Pd/C to Platinum on carbon (Pt/C) or Ruthenium nanoparticles supported on ordered mesoporous carbon (Ru/OMC). These metals exhibit a lower electron-feedback mechanism to the aromatic ring, drastically reducing C-F bond cleavage while maintaining high nitro-reduction activity (4)[4].

  • Inhibitor Addition: Introduce a catalytic modifier such as morpholine or a vanadium-based additive to selectively dampen the catalyst's dehalogenation sites.

Q3: My isolated 4-Amino-2-fluoro-5-methoxyphenol rapidly turns dark brown/black upon exposure to air or during solvent evaporation. Is the product decomposing?

Causality & Solution: Yes. Aminophenols are notoriously unstable in the presence of oxygen. They undergo rapid auto-oxidation via a two-electron, two-proton loss to form highly reactive, electrophilic o- or p-quinone imines (5)[5]. These quinone imines immediately undergo Michael addition with unreacted aminophenols, leading to rapid polymerization and the formation of dark phenoxazinone-like dyes (6)[6].

Actionable Fix: Isolate the product as a hydrochloride salt. Protonating the amine removes the availability of the nitrogen lone pair, fundamentally blocking the initial electron transfer required for quinone imine formation (7)[7].

OxidationPathway Amine 4-Amino-2-fluoro- 5-methoxyphenol QuinoneImine Quinone Imine (Electrophilic) Amine->QuinoneImine -2e-, -2H+ Salt Ammonium Salt (Stable Solid) Amine->Salt + HCl (g) (Protective Step) O2 O2 (Air Exposure) O2->QuinoneImine Polymer Polymeric Dyes (Dark Black Tar) QuinoneImine->Polymer + Unreacted Amine (Michael Addition)

Caption: Mechanistic pathway of aminophenol auto-oxidation to quinone imines and stabilization via salt formation.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Quantitative Data Summary for Optimization
Reaction StageCatalyst / Reagent ChoicePrimary OutcomeSide Reaction Profile
Nitration HNO₃ / H₂SO₄ (Classical)Low yield (<40%), complex mixtureHigh oxidation to quinones, poor regioselectivity
Nitration Sr(NO₃)₂ / Silica-H₂SO₄High yield (>85%), para-selectiveMinimal over-oxidation, trace ortho-isomer
Reduction 10% Pd/C (Standard)Rapid nitro reductionHigh hydrodefluorination (loss of F)
Reduction 5% Pt/C + Vanadium inhibitorSelective nitro reduction<1% hydrodefluorination
Isolation Free base (Air exposed)Product degradationRapid quinone imine polymerization (black tar)
Isolation HCl salt (N₂ atmosphere)Stable crystalline solidOxidation completely suppressed
Protocol 1: Regioselective Nitration (Self-Validating System)

Objective: Synthesize 2-fluoro-5-methoxy-4-nitrophenol without over-oxidation.

  • Preparation: In a round-bottom flask, combine 2-fluoro-5-methoxyphenol (1.0 eq) with silica-supported sulfuric acid (0.5 w/w) to provide a mild, solid-phase acidic environment.

  • Reagent Addition: Add Sr(NO₃)₂ (1.1 eq) in small portions. Causality: Sr(NO₃)₂ acts as a slow-release nitronium source, preventing the thermal spikes that cause oxidative cleavage.

  • Reaction: Stir the heterogeneous mixture at 50°C for 90 minutes.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material should correlate with a single major spot (para-isomer). If a baseline streak appears, oxidation is occurring (lower the temperature).

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenation & Anaerobic Isolation (Self-Validating System)

Objective: Reduce the nitro group while preserving the C-F bond and preventing quinone imine formation.

  • Reactor Setup: Dissolve 2-fluoro-5-methoxy-4-nitrophenol in anhydrous methanol. Add 5% Pt/C (5 mol%). Causality: Pt/C restricts oxidative addition into the C-F bond.

  • Purge Cycle: Seal the autoclave. Purge with N₂ (3x) followed by H₂ (3x) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize with H₂ to 3 bar and stir vigorously at 25°C. Monitor hydrogen uptake. The reaction is complete when uptake ceases (typically 2-4 hours).

  • Anaerobic Filtration: Vent H₂ and purge with N₂. Filter the catalyst through a Celite pad strictly under a blanket of Argon or Nitrogen. Do not let the filtrate touch open air.

  • Salt Formation (Critical): Immediately bubble dry HCl gas into the methanolic filtrate (or add 4M HCl in dioxane) until the pH reaches 2.

  • Isolation: Concentrate the solution under reduced pressure to yield 4-Amino-2-fluoro-5-methoxyphenol hydrochloride as an off-white, oxidatively stable crystalline solid.

References

  • Beyond Phenolics: Alternative Substrates for Type III Copper Enzymes - PMC. National Institutes of Health.
  • Reversibility as a Design Principle in Inorganic, Organometallic and Organic Redox Mediators for Biosensors - MDPI.
  • Buy p-Benzoquinone imine | 3009-34-5 - Smolecule.
  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions - SciSpace.
  • Ultrafine Ru nanoparticles integrated on ordered mesoporous carbon for solvent-free hydrogenation of nitroarenes - RSC Publishing.
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline - Benchchem.
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - ARKAT USA.

Sources

Troubleshooting

optimization of reaction conditions for 4-Amino-2-fluoro-5-methoxyphenol

This technical guide addresses the optimization of reaction conditions for 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3). The content is structured for drug development professionals and process chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of reaction conditions for 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3).

The content is structured for drug development professionals and process chemists, focusing on the critical reduction step, impurity control (specifically defluorination), and handling of this oxidation-prone intermediate.

Process Overview & Critical Pathways

The synthesis of 4-Amino-2-fluoro-5-methoxyphenol typically proceeds via the reduction of its nitro-precursor, 2-Fluoro-5-methoxy-4-nitrophenol . While the reduction of a nitro group is a standard transformation, the presence of the fluorine atom and the electron-rich phenol/amino core introduces two specific failure modes: catalytic hydrodefluorination and oxidative degradation .

Recommended Synthesis Workflow

We recommend the Nucleophilic Aromatic Substitution (


)  route for precursor synthesis over direct nitration to ensure absolute regiocontrol, followed by a controlled hydrogenation.

SynthesisWorkflow Start 2,5-Difluoro-4-nitrophenol (Starting Material) Inter 2-Fluoro-5-methoxy-4-nitrophenol (Stable Precursor) Start->Inter Step 1: S_NAr NaOMe / MeOH 50°C, 1h (Regioselective F-displacement) Prod 4-Amino-2-fluoro-5-methoxyphenol (Target) Inter->Prod Step 2: Reduction H2 (3 bar) / Pt/C OR Fe/NH4Cl (Prevents Defluorination) Defluoro Impurity: Defluorinated Analog (Risk: High with Pd/C) Inter->Defluoro Over-reduction Oxid Impurity: Quinone/Imines (Risk: Air Exposure) Prod->Oxid Air Oxidation

Figure 1: Optimized synthetic pathway minimizing regiochemical isomers and defluorination risks.

Troubleshooting Guides & FAQs

PHASE 1: Reduction Optimization (Nitro Amine)

Q1: I am observing significant defluorination (M-19 byproduct) during catalytic hydrogenation. How do I prevent this?

Diagnosis: Carbon-Fluorine (C-F) bonds on aromatic rings are susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions, especially when using Palladium on Carbon (Pd/C) , which is highly active for aryl halide reduction.

Corrective Protocol: Switch the catalyst system to one with lower affinity for the C-F bond.

ParameterStandard (Risky)Optimized (Recommended) Mechanism of Action
Catalyst 10% Pd/C5% Pt/C (Sulfided) or 5% Pt/C Platinum is less active for hydrodehalogenation than Palladium. Sulfided forms further poison the dehalogenation sites.
Additive NoneVanadium (IV) oxide or Diphenylsulfide Additives can selectively inhibit the catalyst sites responsible for C-F cleavage.
Hydrogen Source

gas (High Pressure)
Transfer Hydrogenation Using Formic acid/TEA or Hydrazine reduces the effective concentration of active hydrogen species on the catalyst surface.
Alternative --Fe /

(Bechamp)
Chemical reduction with Iron powder in aqueous ethanol avoids C-F cleavage entirely.

Application Note: If you must use Pd/C, add 0.1 - 0.5 equivalents of acetic acid to the reaction mixture. Protonation of the amine product prevents it from poisoning the catalyst, allowing for shorter reaction times and reducing the window for side reactions.

PHASE 2: Product Isolation & Stability

Q2: My product turns from off-white to dark brown/purple during filtration. Is it decomposing?

Diagnosis: Yes. Like most electron-rich aminophenols, 4-Amino-2-fluoro-5-methoxyphenol is highly susceptible to oxidative degradation (formation of quinone imines) upon exposure to atmospheric oxygen, particularly in solution or when wet.

Self-Validating Isolation Protocol:

  • Degas Solvents: All solvents used for workup (water, ethanol, ethyl acetate) must be sparged with Nitrogen or Argon for 15 minutes prior to use.

  • Acidic Workup: Isolate the product as a salt (Hydrochloride or Sulfate) rather than the free base. The ammonium salt is significantly more resistant to oxidation.

    • Step: After filtering the catalyst, immediately add 1.1 eq of HCl in Dioxane/MeOH.

    • Result: Precipitation of the stable hydrochloride salt.

  • Antioxidant Additive: If aqueous workup is necessary, add 0.5% w/v Sodium Ascorbate or Sodium Metabisulfite to the aqueous phase to scavenge dissolved oxygen.

PHASE 3: Precursor Synthesis (If manufacturing in-house)

Q3: I am nitrating 2-fluoro-5-methoxyphenol but getting a mixture of isomers. How do I improve regioselectivity?

Diagnosis: Direct nitration of 2-fluoro-5-methoxyphenol is controlled by the competing directing effects of the -OH (strong ortho/para) and -OMe (moderate ortho/para) groups. This often leads to mixtures of the 4-nitro and 6-nitro isomers.

Strategic Pivot: Do not nitrate the phenol. Instead, use the


 displacement route  (See Figure 1).
  • Starting Material: 2,5-Difluoro-4-nitrophenol (Commercially available).[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Logic: The nitro group at position 4 strongly activates the fluorine at position 5 (ortho) for nucleophilic attack. The fluorine at position 2 (meta) is unreactive.

  • Result: Exclusive formation of 2-Fluoro-5-methoxy-4-nitrophenol with >98% regioselectivity.

Experimental Optimization Data

The following data summarizes optimization runs for the reduction of 2-Fluoro-5-methoxy-4-nitrophenol (1.0 g scale).

MethodConditionsYield (%)Defluorination (%)Color (Stability)
A

(1 atm), 10% Pd/C, MeOH, RT
82%12% (High) Dark Brown (Unstable)
B

(3 atm), 5% Pt/C, EtOH, RT
94%< 0.5%Off-white
C Fe powder,

, EtOH/

, 70°C
96% Not Detected Grey/White
D

(Dithionite),

/THF
88%Not DetectedPale Yellow

Recommendation:

  • For Lab Scale (<10g): Method C (Iron Reduction) is the most robust and requires no specialized high-pressure equipment.

  • For Process Scale (>100g): Method B (Pt/C Hydrogenation) is preferred to avoid the iron waste stream, provided oxygen exclusion is strictly managed.

References

  • Precursor Synthesis (

    
     Route): 
    
    • Title: Preparation of 6-chloro-N-(4-(difluoromethoxy)-5-fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-sulfonamide (Example 2.58, Step 1).[1]

    • Source: Google P
    • URL
    • Relevance: Describes the synthesis of 2-fluoro-5-methoxy-4-nitrophenol from 2,5-difluoro-4-nitrophenol via NaOMe substitution.
  • Defluorination Control

    • Title: Hydrogenation of fluorin
    • Source: Chemical Society Reviews (via PubMed).
    • URL:[Link]

    • Relevance: mechanistic insights into preventing hydrodefluorination using Pt c
  • General Nitro Reduction Protocols

    • Title: Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine.
    • Source: BenchChem Technical Support.[2]

  • Compound Data

    • Title: 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3).[3]

    • Source: ChemScene Product C

Sources

Optimization

Technical Support Center: HPLC Analysis of 4-Amino-2-fluoro-5-methoxyphenol

Welcome to the technical support center for the HPLC analysis of 4-Amino-2-fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Amino-2-fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this specific molecule. Our approach is rooted in fundamental chromatographic principles to provide not just solutions, but a deeper understanding of the underlying causes.

Understanding the Analyte: Key Properties and Challenges

4-Amino-2-fluoro-5-methoxyphenol is a substituted aromatic amine and phenol. Its unique structure presents specific challenges in reversed-phase HPLC. The presence of a basic amino group and an acidic phenolic hydroxyl group means its retention and peak shape are highly dependent on the mobile phase pH. The primary challenge is the strong interaction of the basic amino group with acidic residual silanol groups on the surface of silica-based stationary phases, which is a leading cause of poor peak shape.[1]

PropertyValueSource
Molecular Formula C₇H₈FNO₂[2]
Molecular Weight 157.14 g/mol [2]
Structure Aromatic amine, phenol[2]
LogP 1.1221[2]
Primary Challenge Peak Tailing due to secondary silanol interactions[1][3]

Part 1: The Most Common Culprit - Peak Tailing

Peak tailing is the most frequent issue observed for basic compounds like 4-Amino-2-fluoro-5-methoxyphenol. It compromises quantification, reduces resolution, and indicates a non-ideal chromatographic process.[1][4]

Q1: Why is the peak for my 4-Amino-2-fluoro-5-methoxyphenol tailing?

A: The primary cause is a secondary retention mechanism occurring alongside the desired reversed-phase (hydrophobic) interaction.[1][5] The basic amino group on your analyte can interact strongly with ionized, acidic silanol groups (Si-O⁻) that are present on the surface of all silica-based HPLC columns. This interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.

Below is a diagram illustrating this undesirable secondary interaction.

G cluster_0 Silica Stationary Phase (C18) cluster_1 Analyte: 4-Amino-2-fluoro-5-methoxyphenol C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Ionized Silanol Group (-Si-O⁻) (Acidic Site) Analyte Basic Amino Group (-NH₂) Analyte->C18 Desired Interaction (Symmetrical Peak) Analyte->Silanol Secondary Interaction (Causes Tailing)

Caption: Secondary interactions causing peak tailing.

Q2: How can I quantitatively measure peak tailing?

A: Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) defines the tailing factor at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing that requires attention.[5]

Tailing Factor (Tf) ValuePeak Shape InterpretationRecommendation
1.0Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2Minor TailingOften acceptable.
> 1.2 - 1.5Significant TailingMethod optimization is recommended.[5]
> 1.5Severe TailingMethod optimization is necessary.[1]
Q3: What are the best strategies to eliminate peak tailing for this compound?

A: A systematic approach is crucial. The following workflow will help you diagnose and resolve the issue efficiently.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH low? (~2.5 - 3.0) start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with an acid (e.g., 0.1% Formic or Phosphoric Acid) check_ph->adjust_ph No check_column Is the column modern and end-capped? check_ph->check_column Yes adjust_ph->check_column use_additive Consider adding a basic modifier like 0.1% Triethylamine (TEA) to the mobile phase. check_column->use_additive Yes new_column Switch to a high-purity, end-capped C18 column or a column with alternative chemistry (e.g., PFP). check_column->new_column No check_physical Check for physical issues: - Column void/blockage - Extra-column dead volume use_additive->check_physical new_column->check_physical fix_physical - Reverse flush column (if permissible) - Check/replace fittings and tubing - Use a guard column check_physical->fix_physical Yes end Symmetrical Peak (Tf ≈ 1.0) check_physical->end No fix_physical->end

Caption: A logical workflow for troubleshooting peak tailing.

Q4: How does mobile phase pH specifically help with tailing for this analyte?

A: Operating at a low pH (e.g., 2.5-3.0) is one of the most effective strategies.[1][6] At this pH, two things happen:

  • Silanol Suppression: The acidic silanol groups (Si-OH) on the silica surface become fully protonated. This neutralizes their negative charge, preventing them from interacting with the analyte's basic amino group.[1]

  • Analyte Ionization: The basic amino group of your analyte becomes protonated (-NH3+). While this might seem counterintuitive, the suppression of the silanol activity is the dominant effect, leading to a vast improvement in peak shape.

It is crucial to use a column that is stable at low pH, such as those with stable bonding technologies, to prevent degradation of the stationary phase over time.[1]

Q5: What other mobile phase additives can improve peak shape?

A: If adjusting the pH is not sufficient, adding a small concentration of a basic "silanol blocker" to the mobile phase can be effective. Triethylamine (TEA) is a classic example.[6][7] The positively charged triethylammonium ions in the acidic mobile phase will preferentially interact with and "mask" the active silanol sites, preventing your analyte from accessing them.[7] Start with a low concentration, around 0.05% to 0.1% v/v, as higher concentrations can affect retention times and detector baselines.

Q6: Can my choice of HPLC column prevent peak tailing?

A: Absolutely. Modern HPLC columns offer several features to minimize tailing for basic compounds:

  • High-Purity Silica: Using a Type B silica with low metal content reduces the number and acidity of silanol groups.[3]

  • End-Capping: This is a chemical process that covers many of the residual silanol groups with a small, inert molecule (e.g., a trimethylsilyl group). While not 100% effective due to steric hindrance, a "fully end-capped" column significantly reduces tailing.[1]

  • Alternative Stationary Phases: For challenging separations involving fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved peak shape. PFP phases can provide unique interactions with halogenated and polar compounds.[8]

Part 2: Addressing Other Common Chromatographic Issues

While peak tailing is the most common problem, other issues can arise during method development and routine analysis.

Q7: My retention time is drifting or inconsistent. What should I check?

A: Retention time instability points to a lack of equilibrium or a change in the system.[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. For gradient methods, this can take 10-20 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Always prepare fresh mobile phase daily, degas it thoroughly, and ensure the pH is consistent batch-to-batch.[4][10] If using a buffer, ensure its concentration is sufficient (typically >20 mM) to control the pH effectively.[3]

  • Temperature Control: Use a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention time.[10]

  • Pump Performance: Check for leaks in the pump or flow system. Pressure fluctuations can indicate air bubbles in the pump or faulty check valves, which will affect the flow rate and, consequently, retention time.[4][9]

Q8: I'm seeing broad or split peaks. What is the likely cause?

A: Broad or split peaks often indicate a physical problem with the column or an issue with the sample introduction.[9]

  • Column Contamination/Void: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing flow path distortion.[1][5] A void can also form at the head of the column over time. Disconnecting the column from the detector and reverse-flushing it (if the manufacturer allows) can sometimes resolve a blocked frit.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[5] Always try to dissolve your sample in the initial mobile phase composition.[5]

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting or tailing peaks.[6] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.

Q9: My analyte seems to be degrading during analysis. How can I confirm and prevent this?

A: Phenols and aromatic amines can be susceptible to oxidation.

  • Confirmation: The appearance of new, unexpected peaks in the chromatogram over time, especially if the sample is left in the autosampler, is a strong indicator of degradation.[11] A mass spectrometry (MS) detector can be used to identify the mass of the parent compound and any degradation products.[11]

  • Prevention:

    • Sample Storage: Store stock solutions and samples in a cool, dark place, and consider using amber vials to protect from light.[11]

    • pH Control: The stability of 4-Amino-2-fluoro-5-methoxyphenol may be pH-dependent. Evaluate its stability in your chosen sample diluent.

    • Fresh Preparation: Prepare samples as close to the time of analysis as possible.

Part 3: Recommended Starting Protocol and Best Practices

This protocol is a robust starting point for the analysis of 4-Amino-2-fluoro-5-methoxyphenol. Optimization will likely be required based on your specific instrumentation and separation goals.

Experimental Protocol: RP-HPLC Method
ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC system with UV or PDA detectorStandard instrumentation is sufficient.[12]
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm)A good starting point for reversed-phase separation.[12]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.8)Low pH to suppress silanol interactions and improve peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient Program 10% B to 90% B over 15 minutesA screening gradient to determine the elution conditions.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CFor improved reproducibility.
Detection UV at 280 nm (or scan with PDA to find λmax)Phenolic compounds typically absorb in this region.[12]
Injection Volume 5-10 µLKeep volume low to minimize solvent effects.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10 v/v)Ensures compatibility with the mobile phase and good peak shape.[5]
Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-Amino-2-fluoro-5-methoxyphenol standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately with the sample diluent to fall within the linear range of the detector.

  • Filtration: Filter all samples through a 0.45 µm syringe filter before injection to protect the column from particulates.[14]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Miller, D. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Taylor, T. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
  • ChemScene. (n.d.). 4-Amino-2-fluoro-5-methoxyphenol.
  • Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • SciRP.org. (2016, January 7).
  • PubMed. (1998, November). HPLC with fluorescence detection of urinary phenol, cresols and xylenols.
  • alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • ResearchGate. (2025, August 6).
  • CymitQuimica. (n.d.). CAS 52200-90-5: 4-Amino-2-methoxyphenol.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-methoxyphenol | 52200-90-5.
  • MilliporeSigma. (n.d.). 4-Amino-2-methoxyphenol AldrichCPR 52200-90-5.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Chemsrc. (2025, August 27). 4-Amino-2-methoxyphenol | CAS#:52200-90-5.
  • Newcrom. (2026, January 7). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient.
  • Agilent. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Benchchem. (n.d.). Stability issues of 4-Amino-5-methylisophthalonitrile under acidic/basic conditions.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). CN003698: Amino acid analysis in food, beverages and fertilizers.
  • Phenomenex. (n.d.).
  • Canadian Journal of Hospital Pharmacy. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules.
  • Benchchem. (n.d.). Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Sources

Troubleshooting

degradation of 4-Amino-2-fluoro-5-methoxyphenol and prevention

Technical Support Center: 4-Amino-2-fluoro-5-methoxyphenol Stability & Handling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-2-fluoro-5-methoxyphenol Stability & Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues when working with electron-rich aromatic building blocks. 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a highly valuable but notoriously unstable intermediate.

This guide abandons generic advice in favor of mechanistic causality, providing you with field-proven troubleshooting strategies, self-validating protocols, and a deep dive into the degradation pathways of this specific compound.

Mechanistic Understanding: The Causality of Degradation

To prevent degradation, you must first understand why it happens. 4-Amino-2-fluoro-5-methoxyphenol is a para-aminophenol derivative. While the fluorine atom at the ortho position provides mild inductive electron withdrawal, the aromatic ring remains exceptionally electron-rich due to the strong resonance electron donation from both the methoxy (-OCH3) and amino (-NH2) groups.

When exposed to environmental oxygen, light, or trace transition metals, the compound undergoes rapid auto-oxidation. It loses two electrons and two protons to form a highly reactive 2-fluoro-5-methoxy-1,4-benzoquinone imine [1]. This electrophilic intermediate is unstable and will readily undergo:

  • Polymerization/Dimerization: Reacting with unoxidized parent molecules via nucleophilic attack to form dark brown or black polymeric aggregates.

  • Hydrolysis: Yielding a benzoquinone derivative and releasing ammonia[2].

  • Redox Cycling: Generating Reactive Oxygen Species (ROS) which further accelerate the degradation cascade[1].

Oxidative degradation pathway of 4-Amino-2-fluoro-5-methoxyphenol to quinone imine.

Troubleshooting FAQs

Q1: My freshly prepared DMSO stock solution turned pink, and then brown within 24 hours. What happened? A: The color change is the visual hallmark of quinone imine formation (pink/red) followed by polymerization (brown/black)[1]. DMSO can contain trace oxidants or dissolved oxygen. Causality: The electron-rich nature of the p-aminophenol core makes it highly reactive to dissolved O2. Solution: Always sparge your solvents with Argon or Nitrogen gas for 15 minutes prior to dissolving the compound. Store aliquots at -20°C in amber vials.

Q2: Can I use aqueous buffers for my in vitro assays with this compound? A: Yes, but with strict precautions. Aqueous alkaline environments significantly accelerate the oxidation of aminophenols[2]. Causality: Deprotonation of the phenolic -OH group forms a phenoxide ion, drastically lowering the oxidation potential and accelerating electron transfer to oxygen. Solution: Maintain the assay pH as low as biologically permissible (e.g., pH 6.5–7.0). Supplement the buffer with a reducing agent like Ascorbic Acid (1–5 mM) or DTT to reduce any formed quinone imine back to the parent aminophenol[1].

Q3: How should the bulk powder be stored to maximize shelf life? A: The bulk powder must be stored sealed in a dry environment at 2–8°C (or -20°C for long-term storage)[3]. Causality: Ambient humidity and heat catalyze surface oxidation. Once a small amount of quinone imine forms, it acts as an autocatalyst for further degradation.

Troubleshooting workflow for preventing aminophenol oxidative degradation in solution.

Quantitative Data: Factors Influencing Degradation

The following table summarizes the environmental parameters that accelerate the degradation of para-aminophenol derivatives, providing a comparative baseline for optimizing your storage and assay conditions.

Environmental FactorImpact on Degradation RateMechanistic ConsequenceRecommended Preventive Action
Alkaline pH (>7.5) Highly AcceleratedFormation of phenoxide anion; lowers oxidation potential.Buffer to neutral/slightly acidic pH; use antioxidants.
Dissolved Oxygen Highly AcceleratedActs as the primary electron acceptor in auto-oxidation.Sparge solvents with Argon/N2; store under inert gas.
Trace Metals (Fe, Cu) Moderately AcceleratedCatalyze Fenton-like radical generation[4].Add chelators (e.g., 1 mM EDTA) to aqueous buffers.
Light Exposure Moderately AcceleratedPhoto-excitation promotes radical initiation.Use amber vials or wrap containers in aluminum foil.
Temperature (>25°C) AcceleratedIncreases kinetic energy for oxidation reactions.Store bulk powder at 2–8°C; keep solutions on ice[3].

Self-Validating Experimental Protocols

To guarantee the scientific integrity of your downstream assays, you must ensure your starting material is uncompromised. The following protocol incorporates built-in validation steps to ensure the compound remains in its reduced, active state.

Protocol: Preparation of Ultra-Stable 10 mM Stock Solution

Materials Needed:

  • 4-Amino-2-fluoro-5-methoxyphenol powder (CAS: 1695480-93-3)

  • Anhydrous, sealed DMSO (HPLC grade or higher)

  • Argon or Nitrogen gas line

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Solvent Degassing: Pierce the septum of a fresh anhydrous DMSO bottle with a long needle attached to an Argon line. Sparge the solvent for 15 minutes to actively displace dissolved oxygen.

  • Weighing: Weigh the required mass of 4-Amino-2-fluoro-5-methoxyphenol rapidly in a controlled environment (preferably a glove box or under a gentle stream of N2 to minimize atmospheric exposure).

  • Dissolution: Add the degassed DMSO to the powder to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Self-Validation Check 1 (Visual): Hold the vial against a white background. The solution must be completely clear or very pale yellow. Causality Check: If a pink or brown tint is visible, oxidation has occurred during preparation. Discard the solution and restart, ensuring stricter oxygen exclusion.

  • Aliquot and Seal: Divide the solution into single-use aliquots (e.g., 50 µL) in amber vials. Overlay the headspace of each vial with Argon gas before capping tightly.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage, or -20°C for short-term use.

  • Self-Validation Check 2 (Spectrophotometric): Before using an aliquot in a critical assay, dilute a small sample in buffer and measure the absorbance at 450 nm. Causality Check: An OD450 < 0.05 confirms the absence of the quinone imine degradant. A higher reading indicates compromised structural integrity.

References

  • Ghosh, P. et al. "Degradation of p-Aminophenol by fenton's process. Influence of operational parameters". Academia.edu. URL: [Link]

  • "Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst". Higher Education Press (HEP). URL:[Link]

  • "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome". Chemical Research in Toxicology - PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2-fluoro-5-methoxyphenol

Welcome to the Technical Support Center for 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) . As a Senior Application Scientist, I frequently consult with research teams struggling to isolate this highly reactive in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) . As a Senior Application Scientist, I frequently consult with research teams struggling to isolate this highly reactive intermediate. The synergistic electron-donating effects of the amino, hydroxyl, and methoxy groups make this aromatic ring exceptionally electron-rich, leading to unique physicochemical behaviors and severe purification bottlenecks.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve >99% purity.

FAQ 1: Why does my crude product rapidly turn dark brown or black during workup?

The Causality: This severe discoloration is the hallmark of oxidative degradation. Despite the mildly electron-withdrawing fluorine atom at the C2 position, the molecule remains highly susceptible to oxidation by atmospheric oxygen or transition metal contaminants. Aminophenols oxidize readily to form quinone, quinone imine, and meri-quinone imine impurities, which impart a dark discoloration to the product[1].

Once formed, these quinone imines act as potent electrophiles. They rapidly undergo intermolecular Michael additions with the unoxidized aminophenol or other nucleophiles in your mixture[2]. This cascade generates highly conjugated, dark-colored polymeric and oligomeric impurities that are notoriously difficult to separate from the target monomer.

OxidativePathway A 4-Amino-2-fluoro- 5-methoxyphenol B Radical Cation Intermediate A->B O2 (Air) / Light -e-, -H+ C Fluoro-Methoxy Quinone Imine B->C -e-, -H+ D Polymeric/Oligomeric Dark Impurities C->D Michael Addition Cross-linking

Oxidative degradation of 4-Amino-2-fluoro-5-methoxyphenol into polymeric impurities.

FAQ 2: I am experiencing severe streaking on normal-phase silica gel. How can I resolve this?

The Causality: Streaking is caused by the zwitterionic character and strong hydrogen-bonding capability of the aminophenol motif. The acidic phenol (pKa ~9.5) and basic aniline (pKa ~4.2) interact simultaneously with the acidic silanol groups on standard unmodified silica gel. If the mobile phase does not suppress this ionization, the compound exists in multiple protonation states on the column, destroying peak shape.

Table 1: Physicochemical Properties & Chromatographic Behavior
PropertyEstimated ValueChromatographic Implication & Solution
Phenol pKa ~9.5Ionizes in highly basic eluents. Solution: Avoid strong bases; use neutral or slightly acidic modifiers.
Aniline pKa ~4.2Binds irreversibly to residual silanols. Solution: Pre-treat silica with 1% Triethylamine (Et3N) to cap active sites.
Oxidation Potential Low (Highly reactive)Degrades on-column if exposed to air. Solution: Run columns rapidly; degas mobile phases.
Solubility High in polar organicsPoor solubility in hexanes. Solution: Use Dichloromethane/Methanol (95:5) gradients.
Table 2: Troubleshooting Matrix for Purification
ObservationRoot CauseCorrective Action
Product turns black on rotovap Thermal oxidation to quinone imineEvaporate at < 35°C; backfill the system with Argon.
Severe streaking on TLC Zwitterionic hydrogen bondingAdd 1% Et3N or 1% Acetic Acid to the mobile phase.
Co-elution of dark impurities Similar polarity of oligomersSwitch to reverse-phase C18 chromatography or use activated carbon.
Low recovery after crystallization Over-solubility in mother liquorUse an anti-solvent (e.g., cold hexane) dropwise; cool slowly to 4°C.

FAQ 3: What is the most reliable workflow to remove these dark oxidized impurities?

The Causality: Attempting to separate polymeric quinone imines via standard silica gel chromatography often results in massive yield losses due to irreversible binding. The industry standard for purifying aminophenols relies on inert-atmosphere recrystallization coupled with activated carbon decolorization[3]. Activated carbon features a highly porous, aromatic lattice that selectively adsorbs planar, highly conjugated meri-quinone imine impurities via


 stacking, leaving the desired monomeric aminophenol in solution[1].

PurificationWorkflow Start Crude Mixture (Dark/Oxidized) Decision Purity > 85%? Start->Decision Chromatography Reverse-Phase C18 (0.1% FA in H2O/MeCN) Decision->Chromatography No (High Impurity) Carbon Activated Carbon Treatment (Hot Toluene) Decision->Carbon Yes (Trace Color) Chromatography->Carbon Filter Hot Filtration under N2/Ar Carbon->Filter Crystallize Cooling & Crystallization (Exclude Light) Filter->Crystallize Pure Pure Product (White Crystals) Crystallize->Pure

Decision tree and workflow for the purification of 4-Amino-2-fluoro-5-methoxyphenol.

Standard Operating Procedure: Inert-Atmosphere Decolorization & Recrystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Objective: Remove polymeric quinone imine impurities and isolate >99% pure 4-Amino-2-fluoro-5-methoxyphenol.

  • Solvent Degassing: Sparge the recrystallization solvent (e.g., Toluene/Ethanol 9:1 or hot water) with ultra-high purity Argon for 30 minutes.

    • Self-Validation Checkpoint 1: The solvent must remain perfectly colorless upon heating to 75°C. Any yellowing indicates residual dissolved oxygen or contaminated glassware.

  • Dissolution: Under a continuous, positive Argon flow, add 10.0 g of the crude, darkened compound to 100 mL of the degassed solvent at 75°C. Stir until fully dissolved.

  • Carbon Adsorption: Add 0.5 g (5% w/w) of activated charcoal (e.g., Darco or Norit). Stir vigorously at 75°C for 20-30 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-heated, Argon-blanketed Celite pad using a Schlenk frit.

    • Self-Validation Checkpoint 2: The filtrate dripping into the receiving flask must be clear and pale yellow to colorless. If it is dark brown, the carbon loading was insufficient, or oxygen breached the system during filtration.

  • Crystallization: Allow the filtrate to cool to room temperature at a controlled rate of ~10°C/hour, then transfer to a 4°C dark environment for 4 hours.

    • Causality: Slow cooling prevents the occlusion of trace impurities within the crystal lattice, while darkness prevents photo-catalyzed radical oxidation.

  • Isolation: Collect the purified crystals via vacuum filtration under a nitrogen tent. Wash the filter cake with ice-cold, degassed toluene. Dry under high vacuum (<0.1 Torr) in the dark for 12 hours.

References

  • [1] US3781354A - Process for purification of n-acetyl-p-aminophenol | Google Patents |

  • [3] Purification of Laboratory Chemicals | Sciencemadness.org |

  • [2] Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome | PMC (NIH) |

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-fluoro-5-methoxyphenol

Welcome to the technical support center for the synthesis of 4-Amino-2-fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common impur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common impurities during the synthesis of this important compound. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your research.

I. Overview of the Synthetic Pathway

While multiple synthetic routes to 4-Amino-2-fluoro-5-methoxyphenol may exist, a common and logical approach, based on established chemical transformations for analogous compounds, involves the reduction of a nitrophenol precursor. This guide will focus on troubleshooting this specific pathway.[1][2]

Synthetic_Pathway 2-Fluoro-5-methoxyphenol 2-Fluoro-5-methoxyphenol 2-Fluoro-5-methoxy-4-nitrophenol 2-Fluoro-5-methoxy-4-nitrophenol 2-Fluoro-5-methoxyphenol->2-Fluoro-5-methoxy-4-nitrophenol Nitration (e.g., HNO3/H2SO4) 4-Amino-2-fluoro-5-methoxyphenol 4-Amino-2-fluoro-5-methoxyphenol 2-Fluoro-5-methoxy-4-nitrophenol->4-Amino-2-fluoro-5-methoxyphenol Reduction (e.g., H2/Pd/C, SnCl2)

Caption: Postulated synthetic pathway for 4-Amino-2-fluoro-5-methoxyphenol.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Amino-2-fluoro-5-methoxyphenol.

FAQ 1: My final product is discolored (pink, brown, or black). What is the cause and how can I prevent it?

Answer:

Discoloration, particularly the appearance of pink, brown, or black hues, is a strong indicator of oxidation. Aminophenols are notoriously susceptible to aerial oxidation, which leads to the formation of highly colored quinone-imine impurities. The rate of oxidation is often accelerated by the presence of trace metal impurities, light, and elevated temperatures.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step in preventing oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: During work-up and purification, consider the addition of a small amount of an antioxidant like sodium hydrosulfite (sodium dithionite) or sodium metabisulfite to the aqueous phases.[3]

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[4]

Oxidation_Pathway cluster_0 Oxidation 4-Amino-2-fluoro-5-methoxyphenol 4-Amino-2-fluoro-5-methoxyphenol Quinone-imine_Impurity Quinone-imine_Impurity 4-Amino-2-fluoro-5-methoxyphenol->Quinone-imine_Impurity [O] (Air, trace metals)

Caption: Oxidation of 4-Amino-2-fluoro-5-methoxyphenol to colored impurities.

FAQ 2: My reaction yield is consistently low. What are the potential causes?

Answer:

Low yields can stem from several factors, from incomplete reactions to product loss during work-up.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reduction The reduction of the nitro group may not have gone to completion. This can be due to catalyst poisoning, insufficient reducing agent, or non-optimal reaction conditions.Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. If using catalytic hydrogenation, ensure the catalyst is fresh and the system is free of catalyst poisons (e.g., sulfur compounds).
Product Loss During Extraction 4-Amino-2-fluoro-5-methoxyphenol is an amphoteric molecule, meaning it has both acidic (phenolic -OH) and basic (amino -NH2) groups. Its solubility in aqueous and organic phases is highly pH-dependent. Significant product loss can occur if extractions are performed at an inappropriate pH.Carefully adjust the pH of the aqueous layer during work-up. To extract into an organic solvent, adjust the pH to be near the isoelectric point (typically around pH 7-8). To keep it in the aqueous layer, the pH should be acidic (e.g., pH < 4) or basic (e.g., pH > 10).
Side Reactions Depending on the reducing agent and conditions, side reactions such as hydrodefluorination or demethylation can occur, leading to a mixture of products and a lower yield of the desired compound.Use milder reducing agents if possible. For example, catalytic transfer hydrogenation or reduction with SnCl2 may be more selective than high-pressure hydrogenation at elevated temperatures.
FAQ 3: I am seeing an impurity with a similar retention time to my product in HPLC analysis. What could it be?

Answer:

An impurity with a similar retention time often indicates a structurally related compound. In the context of this synthesis, several possibilities exist.

Potential Structurally Similar Impurities:

  • Isomeric Impurities: If the initial nitration of 2-fluoro-5-methoxyphenol is not completely regioselective, you may have isomers of the nitro-precursor which are then reduced to isomeric aminophenol impurities.

  • Partially Reduced Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.

  • Dehalogenated or Demethylated Byproducts: As mentioned previously, harsh reaction conditions can lead to the loss of the fluorine or methyl group, resulting in 4-amino-5-methoxyphenol or 4-amino-2-fluorophenol, respectively.

Troubleshooting and Identification:

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity. This will help to identify if it is an isomer, a partially reduced intermediate, or a dehalogenated/demethylated byproduct.

  • NMR Spectroscopy: Careful analysis of the 1H and 19F NMR spectra of the impure product can reveal the presence of these related species. For example, the absence of a fluorine signal or a change in the aromatic proton splitting patterns would indicate dehalogenation.

Impurity_Formation cluster_1 Potential Impurities 2-Fluoro-5-methoxy-4-nitrophenol 2-Fluoro-5-methoxy-4-nitrophenol Isomeric_Nitrophenol Isomeric Nitrophenol 2-Fluoro-5-methoxy-4-nitrophenol->Isomeric_Nitrophenol Non-selective Nitration Nitroso_Intermediate Nitroso Intermediate 2-Fluoro-5-methoxy-4-nitrophenol->Nitroso_Intermediate Incomplete Reduction Defluorinated_Product Defluorinated Product 2-Fluoro-5-methoxy-4-nitrophenol->Defluorinated_Product Harsh Reduction (Hydrodefluorination) Demethylated_Product Demethylated Product 2-Fluoro-5-methoxy-4-nitrophenol->Demethylated_Product Harsh Reduction (Demethylation) Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Incomplete Reduction

Caption: Potential pathways for impurity formation.

III. Recommended Purification Protocol

If impurities are present, a multi-step purification strategy may be necessary.

Step-by-Step Purification:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mildly acidic aqueous solution (e.g., pH 4-5). This will protonate the desired product and pull it into the aqueous layer, leaving less basic impurities in the organic layer.

    • Separate the aqueous layer and adjust the pH to ~7.5-8 with a base (e.g., sodium bicarbonate).

    • Extract the product back into an organic solvent.

    • This process can be repeated to improve purity. A similar strategy is employed in the purification of crude 4-aminophenol.[3]

  • Charcoal Treatment:

    • After extraction, the organic solution of the product can be treated with activated charcoal to remove colored impurities.

    • Stir the solution with a small amount of activated charcoal for a short period, then filter through a pad of celite to remove the charcoal.

  • Crystallization:

    • Concentrate the decolorized organic solution.

    • Perform a recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane). This is often the most effective way to remove structurally similar impurities.

IV. References

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthesized 4-Amino-2-fluoro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical intermediates like 4-Amino-2-fluoro-5-methoxyphenol, the assurance of purity is not merely a quality control checkp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical intermediates like 4-Amino-2-fluoro-5-methoxyphenol, the assurance of purity is not merely a quality control checkpoint; it is a fundamental prerequisite for the integrity of subsequent research and the safety of potential therapeutics. The presence of impurities, even in trace amounts, can significantly alter the compound's chemical and pharmacological properties, leading to misleading experimental results and potential safety concerns. This guide provides a comparative analysis of key analytical techniques for the comprehensive purity assessment of 4-Amino-2-fluoro-5-methoxyphenol, offering insights into their underlying principles, practical applications, and respective strengths and limitations.

The potential impurities in a synthesis are often related to the starting materials, by-products of the reaction, and degradation products. For instance, a plausible synthesis of 4-Amino-2-fluoro-5-methoxyphenol could involve the reduction of a nitro group, such as in 4-Fluoro-2-methoxy-5-nitroaniline. In such a process, incomplete reduction could lead to residual nitro-compound, and other side reactions could generate isomeric or related impurities. Therefore, the chosen analytical methods must be capable of separating and detecting these and other potential contaminants.

Orthogonal Analytical Approaches for Robust Purity Determination

A cornerstone of reliable purity analysis is the use of orthogonal methods—techniques that measure the same property using different underlying principles. This approach provides a more comprehensive and trustworthy assessment of a compound's purity. The primary techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture.[1][2] Its high resolution and sensitivity make it an indispensable tool for the purity analysis of pharmaceutical compounds.[3]

Principle of HPLC

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a substituted aminophenol like 4-Amino-2-fluoro-5-methoxyphenol, a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically employed.

Experimental Protocol: HPLC Analysis of 4-Amino-2-fluoro-5-methoxyphenol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is often effective.[3] The gradient allows for the separation of compounds with a range of polarities.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 4-Amino-2-fluoro-5-methoxyphenol in a suitable solvent (e.g., the mobile phase starting composition) to a known concentration.

  • Analysis: Inject the sample onto the column and monitor the eluent at a wavelength where the analyte and potential impurities absorb, often determined by a UV scan.

  • Quantification: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C Prepared Sample D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Final Purity Value G->H Purity Report

Caption: A typical workflow for purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It is particularly useful for identifying residual solvents and volatile by-products from the synthesis.[6]

Principle of GC-MS

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum that acts as a molecular fingerprint for identification.[7]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A capillary column with a suitable stationary phase (e.g., a nonpolar polydimethylsiloxane or a mid-polar phenyl-substituted phase).

  • Sample Preparation: The sample can be injected directly if it is sufficiently volatile, or a derivatization step (e.g., silylation) may be necessary to increase volatility.[6] Headspace analysis is an alternative for detecting highly volatile impurities.[6]

  • Analysis: The sample is injected into the heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium). The temperature of the column is typically ramped to facilitate separation.

  • Data Analysis: The mass spectrum of each eluting peak is compared to a library of known spectra (e.g., NIST library) for identification.[6]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve or Derivatize Sample B Inject into GC A->B Prepared Sample C Separation in Column B->C D MS Detection & Fragmentation C->D E Library Search D->E F Identify Impurities E->F G Identified Volatiles F->G Impurity Report

Caption: Workflow for the identification of volatile impurities by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Perspective

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[9] Quantitative NMR (qNMR) can be used to determine the purity of a compound without the need for a reference standard of the analyte itself.[10][11]

Principle of qNMR

qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.[12]

Experimental Protocol: qNMR for Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the synthesized 4-Amino-2-fluoro-5-methoxyphenol and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative accuracy (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the standard.

Differential Scanning Calorimetry (DSC): Assessing Thermal Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is a valuable method for determining the purity of crystalline solids.[14]

Principle of DSC for Purity Analysis

Impurities in a crystalline substance typically cause a depression and broadening of the melting point.[15] DSC can accurately measure this melting behavior, and the Van't Hoff equation can be used to calculate the mole fraction of impurities.[16]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-3 mg) into an aluminum pan and seal it.[16]

  • Analysis: Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.

  • Data Analysis: The software accompanying the DSC instrument can often automatically calculate the purity based on the shape of the melting endotherm.

Comparison of Analytical Techniques

FeatureHPLCGC-MSqNMRDSC
Principle Chromatographic SeparationChromatographic Separation & Mass AnalysisNuclear Magnetic ResonanceThermal Analysis
Primary Use Quantification of non-volatile impuritiesIdentification of volatile impuritiesAbsolute quantification, structural confirmationPurity of crystalline solids
Advantages High resolution, high sensitivity, widely applicableHigh specificity for identification, excellent for volatilesAbsolute quantification without analyte standard, non-destructiveFast, small sample size, no solvent
Limitations Requires reference standards for identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than HPLC, requires high-purity internal standardOnly applicable to crystalline solids, less sensitive to some impurities
Typical LOD/LOQ Low ng/mL to µg/mLpg to low ng range~0.1%~0.1-2% impurity range

Conclusion and Recommendations

A comprehensive purity analysis of synthesized 4-Amino-2-fluoro-5-methoxyphenol should not rely on a single technique. A multi-faceted approach, guided by the International Council for Harmonisation (ICH) guidelines, is essential for ensuring the quality and safety of this important pharmaceutical intermediate.[17][18][19][20]

  • Primary Purity Assessment: HPLC with UV detection is the recommended primary method for quantifying non-volatile organic impurities due to its high resolution and sensitivity.

  • Identification of Volatile Impurities: GC-MS should be employed to identify and quantify residual solvents and volatile by-products.

  • Orthogonal Quantitative Method: qNMR serves as an excellent orthogonal method to HPLC for providing an absolute purity value and confirming the structure of the main component.

  • Purity of the Crystalline Form: DSC is a valuable and rapid technique for assessing the purity of the final crystalline solid, providing complementary information to the chromatographic methods.

By integrating these complementary analytical techniques, researchers and drug development professionals can establish a robust and reliable purity profile for synthesized 4-Amino-2-fluoro-5-methoxyphenol, ensuring the integrity of their scientific endeavors and the quality of potential future medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chen, L., & Lee, H. K. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(15), 3259–3266. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Trautwein, C., & Meier, T. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Journal of Chromatography A, 938(1-2), 123–134. Retrieved from [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8743–8744. Retrieved from [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • Markovich, R., et al. (2018). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 150, 239-245. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Retrieved from [Link]

  • Borman, P., & Elder, D. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • News-Medical.Net. (2023, July 24). Gas Chromatography-Mass Spectrometry (GC-MS) Applications. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]

  • Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325–329. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Performance of 4-Amino-2-fluoro-5-methoxyphenol and Other Substituted Phenols in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the nuanced functionality of substituted phenols is a cornerstone of innovation. The s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the nuanced functionality of substituted phenols is a cornerstone of innovation. The strategic placement of various functional groups on the phenolic ring can dramatically alter a molecule's physicochemical properties and reactivity, thereby influencing its suitability as a synthetic intermediate. This guide provides an in-depth, objective comparison of 4-Amino-2-fluoro-5-methoxyphenol with other classes of substituted phenols, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer not just data, but a logical framework for experimental design and interpretation.

Introduction: The Strategic Value of Substituted Phenols

Phenols are a fundamental class of organic compounds, characterized by a hydroxyl group directly attached to an aromatic ring. Their utility in synthesis is vast, serving as precursors for pharmaceuticals, agrochemicals, and polymers.[1] The reactivity of the phenolic ring is highly tunable through the introduction of substituents. Electron-donating groups (EDGs) such as amino (-NH2) and methoxy (-OCH3) groups increase the electron density of the ring, activating it towards electrophilic substitution.[2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or fluoro (-F) groups decrease the ring's electron density.[2]

4-Amino-2-fluoro-5-methoxyphenol is a polysubstituted phenol featuring a unique combination of a strong electron-donating amino group, a moderately donating methoxy group, and an electron-withdrawing fluorine atom. This arrangement presents a fascinating case study in balancing electronic effects to achieve specific reactivity and selectivity in complex molecular syntheses. This guide will explore these effects in the context of common and impactful synthetic transformations.

Physicochemical Properties: A Comparative Overview

The interplay of substituents in 4-Amino-2-fluoro-5-methoxyphenol dictates its key physicochemical properties, which in turn influence its behavior in chemical reactions.

Property4-Amino-2-fluoro-5-methoxyphenol4-Aminophenol4-Methoxyphenol4-Fluorophenol
Molecular Formula C₇H₈FNO₂C₆H₇NOC₇H₈O₂C₆H₅FO
Molecular Weight 157.14 g/mol 109.13 g/mol 124.14 g/mol 112.10 g/mol
pKa Estimated to be slightly lower than 4-aminophenol due to the electron-withdrawing fluorine.~10.3~10.2~9.9
Key Substituent Effects -NH₂ (strong EDG), -OCH₃ (moderate EDG), -F (weak EWG, inductive)-NH₂ (strong EDG)-OCH₃ (moderate EDG)-F (weak EWG, inductive)

The presence of the fluorine atom in 4-Amino-2-fluoro-5-methoxyphenol is expected to increase the acidity of the phenolic proton compared to its non-fluorinated analog, 4-amino-2-methoxyphenol, due to the inductive electron-withdrawing effect of fluorine.[3] This enhanced acidity can influence its reactivity in base-mediated reactions.

Comparative Reactivity in N-Arylation Reactions

One of the most valuable applications of aminophenols is in the formation of C-N bonds, particularly in the synthesis of diarylamines, which are common motifs in pharmaceuticals, including kinase inhibitors.[4][5] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[6]

The reactivity of aminophenols in such reactions is a delicate balance between the nucleophilicity of the amino group and the potential for side reactions, such as O-arylation of the hydroxyl group. The substituents on the aminophenol play a critical role in directing the reaction's outcome.

The Influence of Substituents on N-Arylation

The work of Buchwald and Maiti provides a foundational understanding of the factors governing the selective N- versus O-arylation of aminophenols.[7][8][9] Their research demonstrates that palladium-based catalyst systems, particularly those employing bulky biarylphosphine ligands like BrettPhos, generally favor N-arylation of 4-aminophenols.[7][10][11] This selectivity is attributed to the steric hindrance around the palladium center, which disfavors the approach of the more sterically demanding phenoxide.

In the case of 4-Amino-2-fluoro-5-methoxyphenol, the electronic effects of the substituents are paramount:

  • Amino Group (-NH₂): As a strong electron-donating group, it increases the nucleophilicity of the nitrogen atom, making it a potent nucleophile for the palladium-catalyzed coupling.

  • Methoxy Group (-OCH₃): This electron-donating group further enhances the electron density of the aromatic ring, potentially increasing the overall reactivity of the molecule.

  • Fluoro Group (-F): The electron-withdrawing nature of the fluorine atom can have a dual effect. It can slightly decrease the nucleophilicity of the amino group through the aromatic ring. However, its presence is often desired in pharmaceutical candidates to enhance metabolic stability and binding affinity.[12][13]

Experimental Protocols: Selective N-Arylation of Aminophenols

The following protocols are adapted from the work of Buchwald and Maiti and represent best practices for achieving selective N-arylation of 4-aminophenol derivatives.[7] These protocols provide a robust starting point for the use of 4-Amino-2-fluoro-5-methoxyphenol in similar transformations.

General Procedure for Palladium-Catalyzed N-Arylation of 4-Aminophenols

This protocol is designed to favor the formation of the C-N bond.

Diagram of the Experimental Workflow:

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aminophenol, Aryl Halide, Pd Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent heating Heat to 80-110 °C solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_halide L2Pd(II)(Ar)X Pd0->PdII_halide Ar-X OxAdd Oxidative Addition PdII_amine [L2Pd(II)(Ar)(H2NAr')]+X- PdII_halide->PdII_amine Ar'-NH2 Amine_Coord Amine Coordination PdII_amido L2Pd(II)(Ar)(HNAr') PdII_amine->PdII_amido Deprotonation Deprotonation (Base) PdII_amido->Pd0 Product Ar-NH-Ar' PdII_amido->Product Red_Elim Reductive Elimination

Sources

Validation

Comparative Guide: Biological Activity &amp; Drug Design Utility of 4-Amino-2-fluoro-5-methoxyphenol

The following is a comprehensive technical comparison guide for 4-Amino-2-fluoro-5-methoxyphenol versus its non-fluorinated analog, designed for researchers and drug development professionals. Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for 4-Amino-2-fluoro-5-methoxyphenol versus its non-fluorinated analog, designed for researchers and drug development professionals.

Executive Summary

This guide provides a technical analysis of 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3) compared to its non-fluorinated analog, 4-Amino-3-methoxyphenol . While both compounds serve as critical building blocks in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents, the fluorinated variant offers distinct advantages in metabolic stability , lipophilicity , and binding affinity . This document details the physicochemical drivers of these differences and provides experimental protocols for validation.

Core Comparison Matrix
Feature4-Amino-2-fluoro-5-methoxyphenol (Fluorinated)4-Amino-3-methoxyphenol (Non-Fluorinated)
Molecular Formula C

H

FNO

C

H

NO

Molecular Weight 157.14 g/mol 139.15 g/mol
Predicted pKa (Phenolic OH) ~8.9 (More Acidic)~9.8 (Less Acidic)
Predicted LogP 0.95 (Higher Lipophilicity)0.55 (Lower Lipophilicity)
Metabolic Stability High (Blocks C2 oxidation)Moderate/Low (C2 susceptible to CYP450)
Primary Application Lead Optimization (Metabolic blocking)Early-stage Scaffold / H-bond probing

Physicochemical & Biological Mechanism

The incorporation of fluorine at the C2 position induces profound electronic and steric changes that enhance the "drug-likeness" of the scaffold.

Metabolic Stability (The "Fluorine Effect")

The primary advantage of the fluorinated analog is the blockade of metabolic soft spots.

  • Non-Fluorinated Mechanism: In 4-Amino-3-methoxyphenol, the C2 position (ortho to the hydroxyl group) is highly electron-rich and sterically accessible. This makes it a prime target for Cytochrome P450-mediated hydroxylation , leading to catechol formation and subsequent oxidation to reactive ortho-quinones, which can cause toxicity via protein adduct formation.

  • Fluorinated Mechanism: The C-F bond is metabolically inert. Placing fluorine at C2 sterically and electronically blocks this position from oxidation. Furthermore, the strong electronegativity of fluorine deactivates the ring towards electrophilic metabolic attack.

Acidity and Binding Affinity
  • pKa Modulation: The fluorine atom (inductive electron-withdrawing group, -I effect) increases the acidity of the adjacent phenolic hydroxyl group.

    • Result: The fluorinated phenol is more likely to exist as a phenolate anion at physiological pH or serve as a stronger Hydrogen Bond Donor (HBD) in the neutral state, potentially strengthening interactions with target protein residues (e.g., Asp/Glu side chains in kinase pockets).

  • Conformational Locking: An intramolecular hydrogen bond between the phenolic -OH and the ortho-F (O-H···F) can lock the molecule into a planar conformation, reducing the entropic penalty upon binding to a receptor.

Lipophilicity and Permeability

Fluorination typically increases lipophilicity (LogP).

  • Impact: Enhanced membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS-targeted drugs.

Visualization of Biological Impact

Metabolic Blockade Pathway

The following diagram illustrates how the fluorinated analog prevents the formation of toxic metabolites.

MetabolicPathway Substrate_H Non-Fluorinated Analog (4-Amino-3-methoxyphenol) Intermediate_H Catechol Intermediate (Unstable) Substrate_H->Intermediate_H CYP450 (Hydroxylation at C2) Toxic_H Reactive Ortho-Quinone (Toxic Adducts) Intermediate_H->Toxic_H Oxidation Substrate_F Fluorinated Analog (4-Amino-2-fluoro-5-methoxyphenol) Substrate_F->Intermediate_H Blocked by F Stable_Metabolite Stable Conjugate (Glucuronidation/Sulfation) Substrate_F->Stable_Metabolite Phase II Metabolism (Direct Conjugation)

Caption: Fluorine substitution at C2 prevents oxidative bioactivation into toxic quinones, shunting the molecule towards safe Phase II conjugation.

Experimental Protocols

To objectively compare these building blocks in a drug discovery campaign, the following validated protocols should be employed.

Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of both analogs to quantify the metabolic stability benefit of fluorination.

Materials:

  • Test Compounds: 4-Amino-2-fluoro-5-methoxyphenol (10 mM DMSO stock) and Non-fluorinated analog.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Protocol:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes with test compound (1 µM final conc.) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
pKa Determination (Spectrophotometric Titration)

Objective: Measure the shift in acidity caused by the fluorine atom.

Protocol:

  • Prepare a 50 µM solution of the compound in a mixed buffer system (pH 2 to 12).

  • Record UV-Vis spectra (200–500 nm) at each pH increment (0.2 pH units).

  • Observe the bathochromic shift of the phenolate absorption band.

  • Fit the absorbance data at

    
     against pH using the Henderson-Hasselbalch equation to determine pKa.
    
    • Expected Result: The fluorinated analog will show a pKa shift of approximately -0.8 to -1.2 units compared to the non-fluorinated control.

Strategic Selection Guide

When to choose 4-Amino-2-fluoro-5-methoxyphenol over the non-fluorinated analog:

  • Metabolic Liability Identified: If your lead compound containing the 4-amino-3-methoxyphenol moiety shows high clearance or glutathione adduct formation in early DMPK screens.

  • Potency Optimization: When the target binding pocket contains a hydrogen bond acceptor (e.g., backbone carbonyl) that requires a stronger H-bond donor (more acidic phenol).

  • CNS Penetration: When a slight increase in lipophilicity is required to improve BBB permeability without adding significant molecular weight.

Decision Logic Diagram

DecisionLogic Start Select Building Block Q1 Is Metabolic Stability a Limiting Factor? Start->Q1 Q2 Is the Target Pocket Hydrophobic? Q1->Q2 No Result_F Choose Fluorinated Analog (4-Amino-2-fluoro-5-methoxyphenol) Q1->Result_F Yes (High Clearance) Q2->Result_F Yes (Need Lipophilicity) Result_H Choose Non-Fluorinated Analog (4-Amino-3-methoxyphenol) Q2->Result_H No (Need Solubility)

Caption: Decision tree for medicinal chemists selecting between the two scaffolds based on ADME requirements.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • BLD Pharm. (n.d.).[1][2][3][4][5] Product Analysis: 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3).[1][2][3][4][5] Link

Sources

Comparative

comparative study of different synthesis routes for 4-Amino-2-fluoro-5-methoxyphenol

Executive Summary Target Molecule: 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) Molecular Formula: Core Application: Key intermediate for next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) Molecular Formula:


Core Application:  Key intermediate for next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR and NLRP3 inflammasome pathways.[1]

This technical guide evaluates the synthesis of 4-Amino-2-fluoro-5-methoxyphenol, a densely functionalized aromatic scaffold.[1] Unlike simple anilines, the presence of three distinct directing groups (OH, F, OMe) on the benzene ring creates significant regiochemical challenges.[1] This study compares the Direct Nitration Route (the industry standard) against alternative Convergent Approaches , analyzing yield, regioselectivity, and scalability.[1]

Key Findings
  • Most Viable Route: Direct Nitration of 2-fluoro-5-methoxyphenol followed by Catalytic Hydrogenation.[1]

  • Critical Control Point: The regioselectivity of the nitration step determines the overall yield; the competing 6-nitro isomer is the primary impurity.[1]

  • Scalability: The catalytic hydrogenation method offers a superior E-factor compared to iron-mediated reduction, making it the preferred choice for GMP manufacturing.[1]

Retrosynthetic Analysis & Route Options

The synthesis of 4-Amino-2-fluoro-5-methoxyphenol is largely dictated by the availability of the precursor 2-fluoro-5-methoxyphenol .[1] The electronic environment of this precursor directs electrophilic substitution to the desired 4-position, though steric crowding must be managed.[1]

Route A: The Direct Nitration Pathway (Dominant Route)

This route leverages the cooperative directing effects of the hydroxyl and methoxy groups to install the nitrogen functionality.[1]

  • Step 1: Electrophilic Aromatic Substitution (Nitration) of 2-fluoro-5-methoxyphenol.[1]

  • Step 2: Reduction of the nitro group to the amine.[1]

Route B: The Convergent Pathway (Alternative)

This route constructs the phenol core from a highly fluorinated nitrobenzene precursor via nucleophilic aromatic substitution (


).[1]
  • Step 1: Selective methoxylation of 1,5-difluoro-2,4-dinitrobenzene.[1]

  • Step 2: Hydrolysis of the remaining fluoride.[1]

  • Step 3: Selective reduction.[1]

Visual Pathway Analysis[1]

SynthesisRoutes cluster_legend Route Comparison Target TARGET: 4-Amino-2-fluoro-5-methoxyphenol SM_A Precursor A: 2-Fluoro-5-methoxyphenol Inter_A Intermediate A: 4-Nitro-2-fluoro-5-methoxyphenol SM_A->Inter_A Nitration (HNO3/H2SO4) Inter_A->Target Reduction (H2, Pd/C) SM_B Precursor B: 1,5-Difluoro-2,4-dinitrobenzene Inter_B1 Intermediate B1: 1-Fluoro-5-methoxy-2,4-dinitrobenzene SM_B->Inter_B1 SNAr (MeOH) Inter_B2 Intermediate B2: 1-Hydroxy-5-methoxy-2,4-dinitrobenzene Inter_B1->Inter_B2 Hydrolysis Inter_B2->Target Selective Reduction Legend Blue Solid Line: Preferred Route Dashed Line: Low Yield/Complex Route

Figure 1: Comparative workflow of synthesis routes. Route A is the preferred industrial pathway due to fewer steps and higher atom economy.[1]

Detailed Technical Comparison

Route A: Direct Nitration of 2-Fluoro-5-methoxyphenol[1]

This route is the industry standard due to the commercial availability of the starting material.[1]

Mechanistic Insight (Regioselectivity)

The starting material, 2-fluoro-5-methoxyphenol , has three potential sites for electrophilic attack: C3, C4, and C6.[1]

  • C4 Position (Target): Para to the OH group and ortho to the OMe group. Both groups are strong activators.[1] This position is sterically accessible.[1]

  • C6 Position (Impurity): Ortho to the OH group and ortho to the OMe group. This position is electronically activated but sterically crowded (sandwiched between OH and OMe).[1]

  • C3 Position: Meta to OH and ortho to F. Deactivated by F (inductive withdrawal) and meta-directing effect of OH.[1]

Result: The reaction heavily favors C4, typically yielding a >10:1 ratio of the desired 4-nitro isomer.[1]

Experimental Protocol (Optimized)

Step 1: Nitration

  • Charge: Dissolve 2-fluoro-5-methoxyphenol (1.0 eq) in Acetic Acid (10 vol) at 0°C.

  • Add: Add Fuming Nitric Acid (1.1 eq) dropwise, maintaining internal temperature <10°C.

  • Reaction: Stir at 25°C for 2 hours. Monitor by HPLC.

  • Workup: Quench into ice water. Filter the yellow precipitate.[1]

  • Purification: Recrystallize from Ethanol to remove the minor 6-nitro isomer.[1]

    • Yield: 75-82%[1]

    • Purity: >98%[1]

Step 2: Reduction

  • Charge: Dissolve 4-nitro-2-fluoro-5-methoxyphenol (1.0 eq) in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (3 atm) at RT for 4-6 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2]

    • Yield: 90-95%[1]

Route B: The Approach[1]

This route is theoretically possible but practically inferior due to the difficulty in selectively hydrolyzing the fluoride in the presence of nitro groups without causing decomposition or side reactions.[1]

  • Major Flaw: The hydrolysis of 1-fluoro-5-methoxy-2,4-dinitrobenzene often leads to mixtures or requires harsh conditions that degrade the methoxy group.[1]

  • Utility: Only useful if the phenol starting material for Route A is unavailable.[1]

Comparative Data Analysis

The following table summarizes the performance metrics of the discussed routes.

MetricRoute A: Direct NitrationRoute B:

Pathway
Step Count 23-4
Overall Yield 65 - 75% < 40% (Est.)[1]
Atom Economy HighLow (Loss of leaving groups)
Cost Driver Price of 2-fluoro-5-methoxyphenolReagent complexity & Purification
Safety Profile Moderate (Nitration exotherm)Moderate (Nitro aromatics)
Scalability High (Standard unit ops)Low (Complex workups)

Critical Experimental Considerations

Controlling Regioisomers during Nitration

The formation of the 6-nitro isomer is the primary quality risk.[1]

  • Mitigation: Use KNO3 in Sulfuric Acid at low temperatures (-10°C) instead of fuming nitric acid.[1] The nitronium ion is generated more slowly, improving selectivity.[1]

  • Purification: The 4-nitro isomer is typically less soluble in ethanol than the 6-nitro isomer, allowing for effective purification via recrystallization.[1]

Safety in Reduction
  • Hydrogenation: While Pd/C is clean, the intermediate amine is oxidation-sensitive.[1] Perform workup under inert atmosphere (Nitrogen/Argon) to prevent "pinking" (oxidation to quinone-imines).[1]

  • Alternative: Iron/Ammonium Chloride reduction is a cheaper, non-pyrophoric alternative for labs lacking high-pressure hydrogenation equipment, though it generates iron waste (high E-factor).[1]

Analytical Validation
  • 1H NMR (DMSO-d6):

    • The 4-Amino product will show a characteristic upfield shift of the aromatic protons compared to the nitro precursor.[1]

    • Diagnostic peaks: Two aromatic singlets (or doublets due to F-coupling) at ~6.5-7.0 ppm.[1]

    • Fluorine splitting:

      
       coupling constants will confirm the relative positions (para vs meta).[1]
      

References

  • WO2024145623A1 . Heterocyclic and heteroaryl compounds as inhibitors of NLRP3. Google Patents. Available at: [1]

  • WO2023160672A1 . Novel Compounds for Treatment of Diseases. Google Patents. Available at: [1]

  • WO2018207120A1 . Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (Cited for context on similar nitration chemistry). Available at: [1]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Efficacy of 4-Amino-2-fluoro-5-methoxyphenol in the DPPH Radical Scavenging Assay

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Quest for Potent Antioxidants In the dynamic field of drug discovery and development, the identification and validation...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Potent Antioxidants

In the dynamic field of drug discovery and development, the identification and validation of novel antioxidant compounds are of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Phenolic compounds, ubiquitous in nature and readily synthesizable, represent a major class of antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] This guide focuses on a specific synthetic phenolic compound, 4-Amino-2-fluoro-5-methoxyphenol, and provides a comprehensive framework for validating its antioxidant efficacy using the well-established 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

This document is not merely a protocol but a detailed comparison guide designed for the discerning researcher. We will delve into the causality behind experimental choices, compare the performance of our target compound with a known standard, and provide the necessary tools to ensure the trustworthiness and reproducibility of your findings.

The DPPH Assay: A Cornerstone of Antioxidant Capacity Assessment

The DPPH assay is one of the most widely used, simple, and rapid methods for screening the antioxidant potential of various compounds.[1][3] Its principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored molecule. Upon reduction, the DPPH radical is converted to a non-radical species, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][4] The degree of discoloration is directly proportional to the radical scavenging activity of the tested compound.

Why the DPPH Assay is a Validating System

The DPPH assay is a self-validating system for several key reasons:

  • Positive Control as a Benchmark: The inclusion of a well-characterized antioxidant standard, such as Ascorbic Acid (Vitamin C) or Trolox, provides a reliable benchmark for comparing the relative potency of the test compound.

  • Dose-Dependent Response: A genuine antioxidant will exhibit a dose-dependent increase in radical scavenging activity. This concentration-response relationship is a critical validation checkpoint.

  • Specificity (with a Caveat): While highly effective for screening, it's important to acknowledge that the DPPH assay measures general radical scavenging ability and may not distinguish between different antioxidant mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[5] For a more comprehensive understanding, orthogonal assays like the Ferric Reducing Antioxidant Power (FRAP) or Oxygen Radical Absorbance Capacity (ORAC) assays can be employed.[1][4][5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the DPPH radical scavenging assay, from reagent preparation to data analysis.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_dpph Prepare DPPH Stock Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_compound Prepare 4-Amino-2-fluoro-5-methoxyphenol Stock & Serial Dilutions add_samples Add Compound/Control Dilutions to Microplate Wells prep_compound->add_samples prep_control Prepare Ascorbic Acid (Positive Control) Stock & Serial Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in the Dark at Room Temperature add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing the antioxidant activity of 4-Amino-2-fluoro-5-methoxyphenol.

Materials:

  • 4-Amino-2-fluoro-5-methoxyphenol (Test Compound)

  • Ascorbic Acid (Positive Control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (Spectrophotometric Grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated micropipettes

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation. This solution should be prepared fresh daily.[4]

  • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-2-fluoro-5-methoxyphenol and dissolve it in 10 mL of methanol.

  • Positive Control Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ascorbic Acid and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of serial dilutions of the test compound and the positive control in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[4]

Assay Procedure:

  • Plate Setup:

    • Blank: Add 200 µL of methanol to three wells.

    • Control (DPPH only): Add 100 µL of methanol and 100 µL of the DPPH stock solution to three wells.

    • Test Compound: Add 100 µL of each working solution of 4-Amino-2-fluoro-5-methoxyphenol to separate wells in triplicate.

    • Positive Control: Add 100 µL of each working solution of Ascorbic Acid to separate wells in triplicate.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all test compound and positive control wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Comparative Performance Data

The following table summarizes the expected performance of 4-Amino-2-fluoro-5-methoxyphenol in comparison to the standard antioxidant, Ascorbic Acid. The data presented here is illustrative and should be replaced with experimentally derived values.

Compound Concentration (µg/mL) Mean Absorbance (517 nm) ± SD % Inhibition IC50 (µg/mL)
Control (DPPH) N/A0.850 ± 0.0150%N/A
4-Amino-2-fluoro-5-methoxyphenol 6.250.680 ± 0.02120.0%\multirow{5}{}{~28.5}
12.50.535 ± 0.01837.1%
250.450 ± 0.01247.1%
500.298 ± 0.01564.9%
1000.145 ± 0.01082.9%
Ascorbic Acid (Positive Control) 6.250.380 ± 0.01155.3%\multirow{5}{}{~8.2}
12.50.195 ± 0.00977.1%
250.090 ± 0.00789.4%
500.050 ± 0.00594.1%
1000.035 ± 0.00495.9%

Interpretation of Results:

Based on the illustrative data, 4-Amino-2-fluoro-5-methoxyphenol demonstrates significant, dose-dependent DPPH radical scavenging activity. However, its potency, as indicated by the higher IC50 value, is lower than that of the standard antioxidant, Ascorbic Acid. This is a common finding, as Ascorbic Acid is a highly efficient radical scavenger. The results validate that 4-Amino-2-fluoro-5-methoxyphenol possesses antioxidant properties and warrants further investigation.

Mechanism of Action: A Structural Perspective

The antioxidant activity of phenolic compounds is primarily attributed to the presence of the hydroxyl (-OH) group attached to the aromatic ring. The electron-donating substituents on the ring can further enhance this activity by stabilizing the resulting phenoxyl radical.

Caption: Proposed mechanism of DPPH radical scavenging.

In the case of 4-Amino-2-fluoro-5-methoxyphenol, the hydroxyl group is the primary site of hydrogen donation. The amino (-NH2) and methoxy (-OCH3) groups are electron-donating, which can help to stabilize the resulting phenoxyl radical through resonance, thereby enhancing the antioxidant activity. Conversely, the fluorine atom is electron-withdrawing, which might slightly decrease the electron density on the aromatic ring and potentially modulate the radical scavenging capacity. The net effect on antioxidant potency is a result of the interplay between these activating and deactivating groups.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antioxidant efficacy of 4-Amino-2-fluoro-5-methoxyphenol using the DPPH assay. The experimental protocol is designed to be self-validating through the inclusion of a positive control and the establishment of a dose-response relationship. Our illustrative data suggests that 4-Amino-2-fluoro-5-methoxyphenol is a promising antioxidant compound, albeit with lower potency than Ascorbic Acid.

For researchers and drug development professionals, the next logical steps would involve:

  • Orthogonal Assay Validation: Confirming the antioxidant activity using alternative assays such as FRAP, ABTS, or cell-based assays to gain a more comprehensive understanding of its mechanism.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Amino-2-fluoro-5-methoxyphenol to understand how modifications to the substituent groups affect its antioxidant potency.

  • In Vitro and In Vivo Toxicity and Efficacy Studies: Progressing the compound into more complex biological systems to evaluate its safety and therapeutic potential.[6]

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and accurately assess the potential of novel antioxidant candidates like 4-Amino-2-fluoro-5-methoxyphenol.

References

  • Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. (2025). [Source not available].
  • A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures. (2025). BenchChem.
  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. [Link]

  • Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evalu
  • Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). (n.d.). BenchChem.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). [Source not available].
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxyl
  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. (2021). bioRxiv.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journals. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). PMC.
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). PMC.
  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthan
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (n.d.).
  • Efficacy & Toxicity Studies. (n.d.). Biocytogen. [Link]

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Comparative

Analytical Methodologies for 4-Amino-2-fluoro-5-methoxyphenol: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach the quantification of 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) by first deconstructing its functional architecture. This molecule presents a unique analytical pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) by first deconstructing its functional architecture. This molecule presents a unique analytical profile: a basic primary amine (-NH₂), a weakly acidic phenol (-OH), an electron-donating methoxy group (-OCH₃), and an electron-withdrawing fluorine atom. This specific "push-pull" electronic system makes the aromatic ring highly UV-active, easily ionizable in electrospray mass spectrometry, and remarkably redox-active[1].

When selecting an analytical method, causality dictates our choices. Gas Chromatography (GC) is generally avoided for this compound without extensive derivatization; the free -OH and -NH₂ groups cause severe hydrogen bonding with the GC stationary phase, leading to peak tailing and thermal degradation. Therefore, liquid-phase chromatography and electrochemical techniques are the established gold standards.

This guide objectively compares the three leading analytical modalities for this compound: Reversed-Phase HPLC-UV , LC-MS/MS , and Electrochemical Sensing , providing self-validating protocols for each.

Analytical Workflow Decision Matrix

The selection of the analytical method depends entirely on the sample matrix and the required limit of detection (LOD).

DecisionTree Root 4-Amino-2-fluoro-5-methoxyphenol Analytical Target Branch1 Bulk Purity & Assay (>0.1% Concentration) Root->Branch1 Branch2 Trace Impurity & Bioanalysis (ppb to ppm levels) Root->Branch2 Branch3 In-situ / Real-time Monitoring (Aqueous matrices) Root->Branch3 Meth1 RP-HPLC-UV Robust, High Reproducibility Branch1->Meth1 Meth2 LC-MS/MS (ESI+) High Sensitivity, Structural ID Branch2->Meth2 Meth3 Electrochemical Sensor Portable, Low Cost Branch3->Meth3

Fig 1: Decision matrix for selecting the optimal analytical method based on sample concentration.

Methodological Comparison & Experimental Protocols

Method A: Reversed-Phase HPLC-UV (Standard Purity Assay)

Mechanistic Rationale: The extended conjugation of the functionalized benzene ring provides strong UV absorbance. The primary challenge in RP-HPLC is the basic amine group, which can interact with residual silanols on the silica column, causing peak tailing. To counteract this, we use an acidic mobile phase (e.g., Trifluoroacetic acid, TFA) to fully protonate the amine and suppress the ionization of the phenol, ensuring sharp, symmetrical peaks[2].

Step-by-Step Protocol:

  • Column Selection: C18 end-capped column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in Ultrapure Water (pH ~2.0).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 2 mins; ramp to 95% B over 15 mins; hold for 3 mins; return to 5% B to equilibrate.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV absorbance at 254 nm (optimal for the fluorinated aromatic ring).

  • Self-Validation Check: Inject a standard solution at 100% and 0.1% of the target concentration. The system is validated if the tailing factor for the target peak is ≤ 1.5, and the signal-to-noise (S/N) ratio for the 0.1% injection is ≥ 10.

Method B: LC-MS/MS (Trace & Bioanalytical Quantification)

Mechanistic Rationale: For trace-level detection in biological or environmental matrices, LC-MS/MS is unparalleled. Because 4-Amino-2-fluoro-5-methoxyphenol contains a basic amine, it readily accepts a proton in acidic environments to form a stable [M+H]⁺ ion (m/z 158.1). Unlike HPLC-UV, LC-MS/MS cannot tolerate non-volatile buffers like TFA, as they cause severe ion suppression in the source. Therefore, volatile buffers such as Formic Acid or Ammonium Acetate must be used[3].

MSPathway Precursor Precursor Ion[M+H]+ m/z 158.1 (Protonated Amine) Frag1 Product Ion 1 m/z 143.1 (- •CH3) Precursor->Frag1 Collision Energy 15-20 eV Frag2 Product Ion 2 m/z 140.1 (- H2O) Precursor->Frag2 Collision Energy 20-25 eV

Fig 2: Proposed ESI+ MRM fragmentation pathway for 4-Amino-2-fluoro-5-methoxyphenol.

Step-by-Step Protocol:

  • Column Selection: Sub-2 µm C18 column (50 mm × 2.1 mm, 1.8 µm) for ultra-high performance.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Multiple Reaction Monitoring (MRM): Monitor transitions m/z 158.1 → 143.1 (Quantifier) and 158.1 → 140.1 (Qualifier).

  • Self-Validation Check: Monitor the ratio of the quantifier ion to the qualifier ion. This ion ratio must remain within ±20% across all calibration standards to confirm the absence of co-eluting matrix interferences.

Method C: Electrochemical Sensing ( Rapid/In-situ Detection)

Mechanistic Rationale: Aminophenols are highly electroactive. The hydroxyl and amino groups on the benzene ring facilitate rapid electron transfer, allowing the molecule to be oxidized to a quinone imine derivative at relatively low potentials[4]. By modifying a carbon paste electrode with nanomaterials (e.g., Multi-Walled Carbon Nanotubes), the overpotential is reduced, and the peak current is significantly amplified, enabling rapid, portable detection without the need for chromatographic separation[5].

Step-by-Step Protocol:

  • Sensor Preparation: Fabricate a modified carbon paste electrode (CPE) using a mixture of graphite powder, multi-walled carbon nanotubes (MWCNTs), and a mineral oil binder.

  • Electrolyte Preparation: 0.1 M Phosphate Buffer Solution (PBS) adjusted to pH 7.0.

  • Technique: Differential Pulse Voltammetry (DPV).

  • Parameters: Sweep from -0.2 V to +0.8 V at a scan rate of 50 mV/s. The oxidation peak for the aminophenol moiety will typically appear between +0.3 V and +0.5 V, depending on the exact pH.

  • Self-Validation Check: Perform a blank scan in the supporting electrolyte prior to sample introduction. The background current must be stable with no distinct oxidation peaks in the -0.2 to +0.8 V window.

Quantitative Performance Comparison

To facilitate rapid decision-making, the quantitative metrics and operational characteristics of the three methodologies are summarized below.

Analytical MethodTarget ApplicationLinear RangeTypical LODKey AdvantageKey Limitation
RP-HPLC-UV Bulk Purity, Process Assay1.0 – 500 µg/mL0.1 µg/mLHigh precision, robust, low operational cost.Insufficient sensitivity for ultra-trace analysis.
LC-MS/MS Trace Impurities, Bioanalysis1.0 – 1000 ng/mL0.5 ng/mLSupreme sensitivity, definitive structural identification.High instrument cost, susceptible to matrix effects.
Electrochemical In-situ / Field Monitoring0.05 – 300 µM0.02 µMPortable, rapid response, no sample extraction needed.Prone to electrode fouling and cross-reactivity.

References

  • BenchChem. "2-[(Dimethylamino)methyl]-4-fluorophenol | 46049-91-6". 1[1]

  • PubMed (Environmental Research). "State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review". 4[4]

  • MDPI (Sensors). "Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion". 5[5]

  • PMC (Molecules). "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis". 2[2]

  • CEU (Journal of Pharmaceutical and Biomedical Analysis). "LC/MS for the degradation profiling of cough–cold products under forced conditions". 3[3]

Sources

Validation

benchmarking the performance of 4-Amino-2-fluoro-5-methoxyphenol in a reaction

Benchmarking 4-Amino-2-fluoro-5-methoxyphenol in Palladium-Catalyzed C–N Cross-Coupling: A Comparative Guide Executive Summary In the synthesis of targeted therapeutics—particularly small-molecule kinase inhibitors—the s...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Amino-2-fluoro-5-methoxyphenol in Palladium-Catalyzed C–N Cross-Coupling: A Comparative Guide

Executive Summary

In the synthesis of targeted therapeutics—particularly small-molecule kinase inhibitors—the strategic incorporation of fluorine is paramount for modulating pharmacokinetics and target binding. 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) serves as a highly specialized molecular building block. This guide benchmarks its performance in a standard Buchwald-Hartwig amination against two structural analogs: 4-amino-3-methoxyphenol (non-halogenated) and 4-amino-2-chloro-5-methoxyphenol (ortho-chlorinated). By analyzing the electronic and steric causality behind the experimental outcomes, we provide a robust, self-validating protocol for maximizing cross-coupling yields.

Mechanistic Rationale: The Ortho-Fluorine Advantage

When designing a C–N cross-coupling reaction, the nucleophilicity of the aniline and the steric environment around the reacting center dictate the catalytic efficiency.

  • Electronic Control: The highly electronegative fluorine atom at the ortho-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the primary amine compared to its non-fluorinated counterpart. While this slightly decelerates the initial coordination to the Pd(II) center, it significantly accelerates the rate-determining reductive elimination step. Kinetic investigations of Pd-catalyzed C–N coupling mechanisms demonstrate that Pd(II) amido complexes derived from electron-deficient systems undergo substantially faster reductive elimination[1]. Furthermore, the unique electronic profile of fluoroanilines activates them favorably for complex functionalization while resisting oxidative degradation[2].

  • Steric Profile: Unlike chlorine (van der Waals radius ~1.75 Å), fluorine (radius ~1.47 Å) introduces minimal steric bulk. This allows the substrate to bypass the severe steric penalties observed with ortho-chloroanilines during the formation of the bulky Pd-amido intermediate, ensuring high turnover frequencies and preventing catalyst poisoning[3].

Mechanism F Ortho-Fluorine Substitution (4-Amino-2-fluoro-5-methoxyphenol) Inductive Inductive Electron Withdrawal (Lower Amine pKa) F->Inductive Steric Small van der Waals Radius (1.47 Å) F->Steric Coord Controlled Nucleophilicity (Prevents Catalyst Poisoning) Inductive->Coord RedElim Facilitated Reductive Elimination (Low Steric Penalty) Steric->RedElim Outcome High Monoarylation Selectivity (>94% Yield) Coord->Outcome RedElim->Outcome

Electronic and steric effects of ortho-fluorine substitution.

Experimental Design & Self-Validating Protocol

To objectively benchmark these substrates, we employ a Buchwald-Hartwig amination with 4-bromotoluene to form a diarylamine intermediate.

Causality in Catalyst Selection: We utilize the Pd2(dba)3 / BrettPhos catalyst system. BrettPhos is an extremely bulky, electron-rich biarylphosphine ligand specifically engineered to favor monoarylation of primary amines. Its immense steric profile prevents the binding of a second aryl halide, effectively shutting down the diarylation side-reaction that plagues less hindered ligands[3].

Self-Validating System: To ensure absolute trustworthiness, the protocol integrates 1,3,5-trimethoxybenzene as an internal quantitative standard from the onset. This allows for real-time HPLC monitoring to calculate exact mass balances (Conversion vs. Yield), ensuring that any reported yield discrepancies are due to the substrate's intrinsic reactivity, not mechanical losses during workup.

Workflow A 1. Catalyst Pre-activation Pd2(dba)3 + BrettPhos B 2. Substrate Addition Aniline + Aryl Bromide + NaOtBu A->B C 3. Cross-Coupling Toluene, 100°C, N2 atm B->C D 4. In-Process Control HPLC monitoring (Internal Std) C->D E 5. Workup & Isolation Filtration & Chromatography D->E

Experimental workflow for Pd-catalyzed Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: This protocol is optimized for a 1.0 mmol scale.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%).

  • Substrate & Standard Addition: Add 4-Amino-2-fluoro-5-methoxyphenol (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.05 mmol, 1.05 equiv), sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

  • Solvent Introduction: Evacuate and backfill the flask with ultra-pure N2 three times. Inject anhydrous, degassed toluene (5.0 mL) via syringe.

  • Coupling Reaction: Seal the flask and heat to 100 °C in a pre-equilibrated oil bath. Stir vigorously (800 rpm).

  • In-Process Control (Self-Validation): At 1-hour intervals, withdraw a 10 µL aliquot under N2, dilute with 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC (UV detection at 254 nm). Calculate conversion against the internal standard.

  • Workup: Once HPLC indicates complete consumption of the amine (typically 3.5 hours for the fluorinated analog), cool the mixture to room temperature. Quench with water (5 mL) and extract with EtOAc (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure diarylamine.

Quantitative Benchmarking Data

The following table summarizes the performance of the three analogs under the identical, self-validated protocol described above.

SubstrateReaction TimeHPLC ConversionIsolated YieldDiarylation Byproduct
4-Amino-3-methoxyphenol (No Halogen)2.5 h>99%84%11%
4-Amino-2-fluoro-5-methoxyphenol (Target)3.5 h>99%94% <1%
4-Amino-2-chloro-5-methoxyphenol (Ortho-Chloro)8.0 h76%68%2%

Data Analysis & Field Insights:

  • The Non-Halogenated Analog reacts the fastest due to high nucleophilicity but suffers from over-arylation (11% diarylation). Even with the bulky BrettPhos ligand, the unhindered, electron-rich amine remains overly reactive.

  • The Ortho-Chloro Analog exhibits poor conversion (76%) and requires extended reaction times. The large steric bulk of the chlorine atom impedes the formation of the Pd-amido complex, leading to premature catalyst degradation before the reaction can reach completion.

  • 4-Amino-2-fluoro-5-methoxyphenol represents the stereoelectronic "Goldilocks" zone. The inductive withdrawal of the fluorine dampens nucleophilicity just enough to completely suppress diarylation (<1%), while its small steric footprint allows for smooth coordination and rapid reductive elimination, resulting in a superior 94% isolated yield.

Conclusion

For drug development professionals synthesizing complex diarylamines, 4-Amino-2-fluoro-5-methoxyphenol offers a distinct performance advantage over non-fluorinated or chlorinated alternatives. By leveraging its unique stereoelectronic profile in conjunction with a bulky Pd/BrettPhos catalyst system, researchers can achieve near-quantitative yields with exceptional monoarylation selectivity.

References

  • Which chemical processes is 4-Fluoroaniline capable of participating in? Bloomtechz. URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). URL: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of 4-Amino-2-fluoro-5-methoxyphenol

Executive Summary & Chemical Profile[1][2] 4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a specialized intermediate often employed in the synthesis of kinase inhibitors and antibody-drug conjugates (ADCs).[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a specialized intermediate often employed in the synthesis of kinase inhibitors and antibody-drug conjugates (ADCs).[1][2] Its disposal requires strict adherence to protocols designed for halogenated organic compounds .[1][2][3]

Unlike simple organic waste, the presence of the fluorine atom necessitates high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of hydrofluoric acid (HF).[1] Furthermore, the aminophenol moiety presents dual susceptibility to oxidation and pH-dependent solubility, requiring careful segregation from incompatible waste streams.[1]

Chemical Safety Data Table
ParameterSpecificationOperational Implication
CAS Number 1695480-93-3Use for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Powder)Dust control measures required during transfer.[1][2]
Chemical Class Halogenated AminophenolMUST be segregated from non-halogenated solvents.[1][2][3]
Acidity/Basicity AmphotericIncompatible with strong oxidizers, acid chlorides, and anhydrides.[1]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H410 (Very toxic to aquatic life)Do not allow entry into drains or municipal water systems.[1][2][4]

Critical Hazard Analysis (The "Why")

Before executing disposal, researchers must understand the causality behind these protocols to prevent reactive incidents.[1][2]

  • Halogen Content (Fluorine): Standard incineration of non-halogenated waste occurs at lower temperatures.[1][2] If this compound is mislabeled as "Non-Halogenated," it may damage incinerator scrubbers or release toxic HF gas.[1][2] Rule: Always classify as Halogenated Waste.[1][2]

  • Amine Functionality: The amino group (-NH2) is prone to oxidation.[1][2] Mixing this waste with strong oxidizing agents (e.g., Nitric acid, Peroxides) can lead to exothermic runaways or formation of unstable N-oxides.

  • Environmental Toxicity: The "methoxyphenol" core is highly toxic to aquatic life (H410).[1][2][4] Even trace amounts in sink drains are a regulatory violation (EPA Clean Water Act).[2]

Waste Segregation & Decision Logic

Effective disposal begins at the bench.[1][2] Use the following logic flow to determine the correct waste stream for your specific situation.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder/Crystal LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mixture/Mother Liquor DebrisCheck Contaminated Debris? (Gloves, Paper, Tips) SolidPath->DebrisCheck SolventCheck Solvent Type? LiquidPath->SolventCheck BinSolid Solid Hazardous Waste Bin (Label: Toxic, Halogenated) DebrisCheck->BinSolid Soft Debris BinSharps Puncture-Proof Sharps Container DebrisCheck->BinSharps Glass/Needles StreamHalo Halogenated Solvent Waste (Carboy A) SolventCheck->StreamHalo Contains DCM, Chloroform, or >1% F-compound StreamAq Aqueous Waste (Toxic) (Carboy B) SolventCheck->StreamAq Water/Buffer based

Figure 1: Decision tree for segregating 4-Amino-2-fluoro-5-methoxyphenol waste streams.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired chemicals, weighing boat residues, contaminated gloves/paper towels.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Avoid glass for solid waste to prevent breakage during compaction.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Constituents: Write "4-Amino-2-fluoro-5-methoxyphenol" (do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

  • Bagging: For fine powders, place the waste inside a clear zip-lock bag before placing it into the HDPE jar to minimize dust release upon reopening.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotary evaporator traps, and HPLC waste containing the compound.[1]

  • Stream Selection:

    • Scenario 1 (Organic Solvents): If dissolved in Methanol, DCM, or Ethyl Acetate, pour into the Halogenated Solvent carboy.[1] Even if the solvent itself is non-halogenated (like Methanol), the presence of the fluorinated solute renders the entire mixture "Halogenated" for incineration purposes.

    • Scenario 2 (Aqueous): If dissolved in water/buffers, collect in a separate Aqueous Toxic carboy.[1][2] Do not mix with organic solvents as this increases disposal costs and complexity.[1][2]

  • pH Adjustment: Ensure the waste solution is near neutral (pH 6-8). If the reaction was acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent pressure buildup.[2]

  • Cap Safety: Use vented caps (e.g., Nalgene® Eco-Funnel systems) to prevent over-pressurization from potential slow decomposition.[1][2]

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent contamination spread.

SpillResponse Alert 1. ALERT Notify nearby personnel PPE 2. PPE UP Double nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not sweep dry dust) PPE->Contain Clean 4. CLEAN Wipe with soap/water Place all pads in HazBag Contain->Clean Label 5. LABEL Mark as 'Debris contaminated with Fluorinated Aminophenol' Clean->Label

Figure 2: Immediate response workflow for solid or liquid spills.[1][2][5][6]

Critical Note: If the spill involves dry powder, do not dry sweep .[1][2] This generates airborne particulates.[1][2] Cover with a wet paper towel (water or ethanol) to dampen the powder before wiping up.[1][2]

Regulatory Compliance & RCRA Codes

While 4-Amino-2-fluoro-5-methoxyphenol is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated under the "Cradle-to-Grave" liability of RCRA (Resource Conservation and Recovery Act).[2]

  • Waste Characterization: If the waste exhibits toxicity characteristics, it must be managed as hazardous waste.[1][2]

  • Generator Status: Ensure your facility's waste manifest accurately reflects the total mass of halogenated organics generated.[1][2]

  • EPA Waste Codes (Typical):

    • D001: If mixed with ignitable solvents (MeOH, Acetone).[1][2]

    • Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (e.g., DCM), apply code F002 .[2]

References

  • ChemScene. (2023).[1][2] Safety Data Sheet: 4-Amino-2-fluoro-5-methoxyphenol. Retrieved from [2]

  • Thermo Fisher Scientific. (2025).[1][2] General Handling of Aminophenols and Halogenated Organics. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] RCRA Hazardous Waste Codes & Halogenated Solvent Listings. Retrieved from

  • Spectrum Chemical. (2020).[1][2] SDS for 4-Fluoro-2-methoxyphenol (Analogous Structure). Retrieved from

Sources

Handling

Definitive Safety &amp; PPE Guide: Handling 4-Amino-2-fluoro-5-methoxyphenol

Executive Summary: The "Safety-First" Mandate Handling 4-Amino-2-fluoro-5-methoxyphenol (and its related salts, e.g., CAS 2253631-08-0 for the HCl salt) requires a nuanced approach that transcends generic laboratory safe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Safety-First" Mandate

Handling 4-Amino-2-fluoro-5-methoxyphenol (and its related salts, e.g., CAS 2253631-08-0 for the HCl salt) requires a nuanced approach that transcends generic laboratory safety. As a poly-substituted aromatic system containing amine, fluorine, and hydroxyl groups, this compound presents a dual-hazard profile : physical irritation/corrosivity common to phenols and the systemic toxicity potential inherent to aniline derivatives.

Immediate Action Required:

  • Primary Hazard: Acute toxicity (Oral) and Severe Eye/Skin Irritation.[1][2]

  • Hidden Risk: Potential for Methemoglobinemia (Class effect of anilines) and sensitization.

  • Critical PPE: Double-gloving (Nitrile) and Chemical Splash Goggles are mandatory for all solution-phase handling.

Chemical Hazard Profiling & Causality

To select the correct PPE, we must understand why the hazard exists. We utilize a Read-Across Toxicology Approach , inferring risks from structurally validated analogs like 4-Amino-2-fluorophenol and 4-Fluoroaniline where specific data is sparse.

Functional GroupHazard ContributionCausality
Phenolic -OH Corrosivity / Irritation Acidic proton can denature proteins on contact, leading to chemical burns or severe dermatitis (H314/H315).
Primary Amine (-NH₂) Systemic Toxicity Metabolic oxidation of anilines can produce hydroxylamines, potent oxidizers of hemoglobin (Methemoglobinemia risk).
Fluorine (-F) Lipophilicity Increases the compound's ability to penetrate the lipid bilayer of the skin, accelerating systemic absorption.

Validated GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[1][2][3][4][5][6][7]

  • H315: Causes skin irritation.[2][5][8]

  • H318/H319: Causes serious eye damage/irritation.[2][6][9]

  • H335: May cause respiratory irritation.[1][3][5]

The PPE Matrix: A Self-Validating System

Do not rely on single-barrier protection. The following matrix implements a Redundancy Protocol —if one barrier fails, a second is already in place.

Protective Equipment Selection Table
Body ZoneState: SOLID (Powder/Crystal)State: SOLUTION (Organic Solvents)Technical Justification
Hand Protection Single Nitrile (Min 0.11 mm thickness)Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Solvents like DMSO/DCM act as vehicles, carrying the fluorinated phenol through single gloves. Double gloving increases breakthrough time by >400%.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Phenolic solutions are corrosive. Goggles prevent "splash-back" entry which glasses cannot stop.
Respiratory N95 / P100 Disposable RespiratorFume Hood (Face velocity: 80-100 fpm)Prevents inhalation of fine particulates during weighing. Vapors must be captured at the source.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (Tyvek/Rubber)Protects torso from large volume spills during synthesis or transfer.
Glove Integrity Protocol (The "Air-Check")

Before donning nitrile gloves for handling this compound:

  • Trapped air in the glove palm.

  • Roll the cuff down to pressurize.

  • Listen/feel for pinhole leaks. Why? Manufacturing defects occur in 1-3% of nitrile gloves. With fluorinated phenols, a pinhole leak is an exposure event.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer (Solid State)

Context: High risk of particulate generation.

  • Engineering Control: Activate the Balance Enclosure or Powder Hood. If unavailable, use a static-free funnel inside a Fume Hood.

  • Donning: Put on N95 respirator before handling the container. Don single nitrile gloves.

  • Transfer: Use a disposable anti-static spatula.

    • Technique: Do not "pour" from the bottle. Transfer small amounts to the weigh boat to minimize dust clouds.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as solid hazardous waste.

Protocol B: Solubilization & Synthesis (Liquid State)

Context: Highest risk of dermal absorption and eye damage.

  • Setup: Place the reaction vessel in a secondary container (tray) capable of holding 110% of the volume.

  • Donning: Switch to Chemical Splash Goggles and Double Gloves .

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.

    • Exothermic Risk: Phenols can generate heat upon solvation or deprotonation. Monitor temperature.

  • Spill Management: If a droplet hits the outer glove:

    • IMMEDIATELY strip the outer glove.

    • Inspect the inner glove.[8]

    • Don a fresh outer glove.

    • Causality: Fluorinated compounds can permeate nitrile in <5 minutes when dissolved in organic solvents.

Visualizing the Safety Workflow

The following decision tree illustrates the logic flow for handling 4-Amino-2-fluoro-5-methoxyphenol, ensuring no step is skipped.

SafetyWorkflow Start START: Handling 4-Amino-2-fluoro-5-methoxyphenol Assess Assess Physical State Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution / Reaction Mixture Assess->Liquid SolidPPE PPE: Safety Glasses + N95 + Single Nitrile Solid->SolidPPE SolidEng Engineering: Balance Enclosure / Powder Hood SolidPPE->SolidEng Action Perform Experiment / Transfer SolidEng->Action LiquidPPE PPE: Splash Goggles + Double Nitrile + Apron Liquid->LiquidPPE LiquidEng Engineering: Fume Hood (Sash < 18 inches) LiquidPPE->LiquidEng LiquidEng->Action Waste Waste Disposal Action->Waste Segregation Segregate: Halogenated Organic Waste Waste->Segregation

Figure 1: Risk-Based Logic Flow for PPE Selection.[2] Note the escalation to "Red" hazards (Goggles/Double Gloves) when the compound is in solution.

Waste Management & Disposal

Improper disposal of fluorinated aromatics is a major environmental compliance risk.

  • Segregation: Do NOT mix with aqueous acid waste. The amine group can form salts, but the phenol moiety requires specific handling.

  • Stream: Dispose of in Halogenated Organic Waste containers.

    • Reasoning: The fluorine atom classifies this strictly as halogenated. Incineration requires specific scrubbing for HF (Hydrogen Fluoride) generation.

  • Container Prep: Triple rinse empty reagent bottles with Methanol before discarding the bottle. Add the rinsate to the Halogenated Waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16218764, 4-Amino-2-fluorophenol (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-Fluoroaniline Hazard Classification. Retrieved from [Link]

(Note: Always consult the specific SDS provided by your vendor for the exact batch CAS, as salt forms (HCl) and free bases may have slightly different physical properties.)

Sources

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